Corchoionol C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQMCAKZRXOZLB-ZOLRFCATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Isolation of Corchoionol C from Pulicaria undulata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corchoionol C, a megastigmane glucoside, has been identified as a constituent of Pulicaria undulata. This technical guide provides a comprehensive overview of the available information regarding its isolation from this plant species. While a complete, detailed protocol from a single primary source dedicated to this compound isolation from Pulicaria undulata remains to be publicly available, this document compiles and synthesizes information from phytochemical studies of the plant and related compounds to propose a likely methodological framework. This guide also briefly touches upon the known biological activities of this compound. All quantitative data is summarized in structured tables, and a logical workflow for the isolation process is presented as a Graphviz diagram.
Introduction to Pulicaria undulata and its Phytochemicals
Pulicaria undulata (L.) C.A.Mey., a member of the Asteraceae family, is a plant known for its use in traditional medicine and is a rich source of various secondary metabolites. Phytochemical investigations of this species have revealed the presence of flavonoids, terpenoids, and phenolic compounds. Notably, this compound has been reported to be present in the n-butanol-soluble fraction of the whole plant extract of Pulicaria undulata[1]. Megastigmane glycosides, the class of compounds to which this compound belongs, are known for a variety of biological activities, including antibacterial, anti-inflammatory, anticancer, and hepatoprotective effects[2].
Proposed Experimental Protocol for the Isolation of this compound
Based on general phytochemical isolation procedures for megastigmane glycosides and studies on Pulicaria undulata extracts, a multi-step protocol for the isolation of this compound can be proposed. This process involves extraction, fractionation, and chromatographic purification.
Plant Material and Extraction
-
Plant Collection and Preparation: The aerial parts of Pulicaria undulata are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is exhaustively extracted with methanol or a methanol/water mixture at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
Fractionation
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical fractionation scheme would involve:
-
Hexane Fractionation: To remove nonpolar compounds such as fats and waxes.
-
Chloroform or Dichloromethane Fractionation: To isolate compounds of intermediate polarity.
-
Ethyl Acetate Fractionation: To extract a wide range of phenolic compounds and some glycosides.
-
n-Butanol Fractionation: This is the key step for isolating polar glycosides. This compound is reported to be found in this fraction[1].
Chromatographic Purification
The n-butanol fraction, being a complex mixture, requires further separation using various chromatographic techniques.
-
Column Chromatography (CC): The n-butanol fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
Data Presentation
Spectroscopic Data for Structure Elucidation
The structure of this compound would be elucidated using a combination of spectroscopic methods. While the specific data from Pulicaria undulata is not available in the searched literature, typical data for a megastigmane glycoside is presented below.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H-NMR | Signals for methyl groups, olefinic protons, oxymethine protons of the sugar moiety, and an anomeric proton signal characteristic of a β-glucoside. |
| ¹³C-NMR | Resonances for carbonyl carbons, olefinic carbons, carbons of the cyclohexenone ring, and signals corresponding to the glucose unit, including the anomeric carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular formula of this compound (C₁₃H₂₀O₃) and its glycoside, with fragmentation patterns indicating the loss of the sugar moiety. |
| UV Spectroscopy | Absorption maxima characteristic of the α,β-unsaturated ketone chromophore. |
| IR Spectroscopy | Absorption bands for hydroxyl groups, a carbonyl group (conjugated), and C=C double bonds. |
Visualization of the Isolation Workflow
The following diagram illustrates the logical workflow for the isolation of this compound from Pulicaria undulata.
Caption: Proposed workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
Information on the biological activity of this compound is limited. One study has reported its anti-inflammatory activity, demonstrating the inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophage cells. This suggests a potential role in modulating inflammatory pathways. However, specific signaling pathways affected by this compound have not yet been elucidated in the available literature. Further research is required to understand its mechanism of action at the molecular level.
The diagram below illustrates a generalized inflammatory signaling pathway that could be a target for this compound.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
The isolation of this compound from Pulicaria undulata presents a promising area for natural product research. While a definitive, detailed protocol is yet to be published in a dedicated study, the established methodologies for the isolation of megastigmane glycosides provide a solid foundation for its successful purification. The preliminary evidence of its anti-inflammatory activity warrants further investigation into its mechanism of action and potential therapeutic applications. Future research should focus on publishing a comprehensive report on the isolation, full spectroscopic characterization, and in-depth biological evaluation of this compound from Pulicaria undulata.
References
phytochemical analysis of Corchoionol C containing plants
An In-depth Technical Guide on the Phytochemical Analysis of Corchoionol C Containing and Related Plants
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phytochemical analysis of plants reported to contain this compound and related species rich in bioactive compounds. While this compound 9-glucoside has been identified in Dendrobium officinale, this guide focuses on the phytochemical landscape of Corchorus species (Corchorus olitorius and Corchorus capsularis), which are of significant interest due to their extensive use in traditional medicine and their diverse chemical composition. This document details experimental protocols for extraction, isolation, and quantification, presents available quantitative data, and visualizes key workflows and biological pathways.
Phytochemical Composition of Corchorus Species
Corchorus olitorius and Corchorus capsularis are known to contain a wide array of phytochemicals, including flavonoids, phenolic acids, tannins, saponins, and cardiac glycosides. The concentration of these compounds can vary depending on the plant part, phenological stage, and geographical location.
Quantitative Phytochemical Data
The following tables summarize the quantitative analysis of major phytochemical classes in the leaves, stems, and roots of C. olitorius and C. capsularis.
Table 1: Total Phenolic Content (TPC) in Corchorus Species
| Plant Species | Plant Part | TPC (mg GAE/g DW) | Reference |
| Corchorus olitorius | Leaves | 6.57 - 11.11 | [1] |
| Stems | 0.97 - 5.09 | [1] | |
| Roots | 2.41 - 5.95 | [1] | |
| Corchorus capsularis | Leaves | 5.89 - 7.93 | [1] |
| Stems | 1.28 - 3.17 | [1] | |
| Roots | 1.04 - 4.12 | [1] |
GAE: Gallic Acid Equivalents; DW: Dry Weight.
Table 2: Total Flavonoid Content (TFC) in Corchorus Species
| Plant Species | Plant Part | TFC (mg QE/g DW) | Reference |
| Corchorus olitorius | Leaves | 5.14 - 7.78 | [1] |
| Stems | 0.99 - 3.29 | [1] | |
| Roots | 1.78 - 3.22 | [1] | |
| Whole Plant (Chloroform Extract) | 0.505 mg/100mg | [2] | |
| Whole Plant (Ethyl Acetate Extract) | 1.300 mg/100mg | [2] | |
| Whole Plant (Methanol Extract) | 2.050 mg/100mg | [2] | |
| Whole Plant (Aqueous Extract) | 1.785 mg/100mg | [2] | |
| Corchorus capsularis | Leaves | 3.93 - 5.93 | [1] |
| Stems | 0.74 - 2.01 | [1] | |
| Roots | 1.26 - 2.64 | [1] |
QE: Quercetin Equivalents; DW: Dry Weight.
Table 3: Total Tannin Content in Corchorus Species
| Plant Species | Plant Part | Tannin Content (mg TAE/g DW) | Reference |
| Corchorus olitorius | Leaves | 16.51 - 26.89 | [1] |
| Stems | 7.65 - 14.72 | [1] | |
| Roots | 4.02 - 13.98 | [1] | |
| Corchorus capsularis | Leaves | 13.87 - 22.73 | [1] |
| Stems | 6.07 - 12.56 | [1] | |
| Roots | 3.17 - 11.98 | [1] |
TAE: Tannic Acid Equivalents; DW: Dry Weight.
Table 4: Other Phytochemicals in Corchorus olitorius Leaves
| Phytochemical | Concentration (%) | Reference |
| Flavonoids | 19.17 ± 0.73 | [3] |
| Saponins | 11.83 ± 0.73 | [3] |
| Alkaloids | 8.50 ± 2.65 | [3] |
Experimental Protocols
This section details the methodologies for the phytochemical analysis of Corchorus species, which can be adapted for the targeted analysis of this compound.
Plant Material Preparation
-
Collection: Collect fresh plant material (e.g., leaves, stems, roots) from a specified location.
-
Washing: Thoroughly wash the plant material with tap water to remove dirt and debris, followed by a final rinse with distilled water.
-
Drying: Air-dry the plant material in the shade at room temperature until a constant weight is achieved. Alternatively, use a hot air oven at a controlled temperature (e.g., 40-50°C).
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powder in airtight containers in a cool, dark place until extraction.
Extraction of Phytochemicals
Methanol Maceration (Cold Extraction)
-
Soak the powdered plant material (e.g., 100 g) in an appropriate volume of methanol (e.g., 500 mL) in a sealed container.
-
Keep the mixture at room temperature for a specified period (e.g., 4 days), with occasional shaking.
-
Filter the extract through muslin cloth or filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
Dry the resulting crude extract completely.[4]
Fractionation by Vacuum Liquid Chromatography (VLC)
-
Dissolve the crude methanol extract in a suitable solvent.
-
Pack a VLC column with silica gel.
-
Load the dissolved extract onto the column.
-
Elute the column sequentially with solvents of increasing polarity (e.g., n-hexane, benzene, diethyl ether, chloroform, dichloromethane) to separate compounds based on their polarity.[4]
-
Collect the fractions and concentrate them for further analysis.
Qualitative Phytochemical Screening
Standard chemical tests can be used to detect the presence of various phytochemical classes in the extracts and fractions.
-
Test for Flavonoids: To 1 mL of the extract, add a few drops of dilute sodium hydroxide. The formation of an intense yellow color that becomes colorless on the addition of dilute acid indicates the presence of flavonoids.[2]
-
Test for Saponins (Froth Test): Shake 0.5 g of the extract with 2 mL of water. The formation of a persistent froth indicates the presence of saponins.[2]
-
Test for Alkaloids: Acidify the extract with dilute hydrochloric acid and filter. To the filtrate, add a few drops of Dragendorff's reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[2]
-
Test for Tannins: To the extract, add a few drops of 1% ferric chloride solution. The formation of a bluish-black or greenish-black precipitate indicates the presence of tannins.[2]
Quantitative Analysis
Total Flavonoid Content (Aluminum Chloride Method)
-
Prepare a stock solution of the plant extract (e.g., 1 mg/mL in methanol).
-
Prepare a standard solution of quercetin in methanol at various concentrations.
-
In a test tube, mix 1.5 mL of the extract or standard solution with 0.45 mL of 5% sodium nitrite (NaNO₂).
-
After 6 minutes, add 0.45 mL of 10% aluminum chloride (AlCl₃).
-
After another 6 minutes, add 6 mL of 4% sodium hydroxide (NaOH) and make up the total volume to 10 mL with distilled water.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 420 nm or 510 nm) using a UV-Vis spectrophotometer.
-
Calculate the total flavonoid content as quercetin equivalents (QE) from the standard curve.[4]
Isolation and Structural Elucidation
A general workflow for isolating and identifying a specific compound like this compound would involve:
-
Preliminary Separation: Subject the most promising fraction from VLC to column chromatography (CC) over silica gel or Sephadex.
-
Fine Purification: Use High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, to isolate the pure compound.
-
Structural Identification: Elucidate the structure of the isolated compound using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the complete chemical structure.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Phytochemical Analysis
Caption: General experimental workflow for phytochemical analysis.
Logical Relationship of Phytochemicals in Corchorus
Caption: Classification of major phytochemicals in Corchorus species.
Biological Activities and Potential Signaling Pathways
Extracts from Corchorus species have demonstrated significant antioxidant and anti-inflammatory properties.[5] While the specific biological activities of this compound are not yet well-documented, its glycoside, this compound 9-glucoside, has been associated with potential anti-inflammatory and antioxidant effects.[6]
Potential Anti-inflammatory Signaling Pathway
Many plant-derived compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are activated by inflammatory stimuli like Lipopolysaccharide (LPS). A compound like this compound could potentially inhibit these pathways.
Caption: Hypothetical anti-inflammatory signaling pathway modulation.
This guide provides a foundational framework for the phytochemical analysis of plants potentially containing this compound. The detailed protocols and compiled data for Corchorus species serve as a valuable resource for initiating research into isolating and quantifying this and other bioactive compounds. Further studies are essential to confirm the presence and concentration of this compound in Corchorus and to elucidate its specific biological mechanisms.
References
- 1. Phytochemical content and antioxidant activity of different anatomical parts of Corchorus olitorius and C. capsularis during different phenological stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iosrphr.org [iosrphr.org]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. Traditional processing increases biological activities of Dendrobium offificinale Kimura et. Migo in Southeast Yunnan, China - PMC [pmc.ncbi.nlm.nih.gov]
Corchoionol C: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Compound
Introduction
Corchoionol C is a sesquiterpenoid natural product that has garnered interest within the scientific community for its potential therapeutic applications. Initially isolated from the n-butanol-soluble fraction of the whole plant extract of Pulicaria undulata, it has also been identified as a phytochemical derived from the bark of cork oak trees.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential as an antimicrobial and anticancer agent. Detailed experimental protocols and a visualization of its potential mechanism of action are included to support further research and development efforts.
Chemical Structure and Properties
This compound, also referred to as Corchoionoside C aglycon, is the non-glycosylated form of Corchoionoside C. Its chemical identity is defined by the CAS Number 189351-15-3 and the molecular formula C13H20O3.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 189351-15-3 |
| Molecular Formula | C13H20O3 |
| IUPAC Name | (4S)-4-hydroxy-4-[(1E,3S)-3-hydroxy-1-buten-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one |
| SMILES | CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 224.3 g/mol | [1] |
| Appearance | Colorless crystalline powder or crystal | |
| Boiling Point (Predicted) | 362.3 ± 42.0 °C | ChemicalBook |
| Density (Predicted) | 1.130 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 12.72 ± 0.60 | ChemicalBook |
| Solubility | Soluble in water, ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Almost insoluble in ether and benzene. | [2] |
| Storage | 2-8°C | ChemFaces |
Biological Activities and Mechanism of Action
This compound has demonstrated promising biological activities, primarily as an antimicrobial and cytotoxic agent.
Antimicrobial Activity
This compound exhibits potent antimicrobial properties.[3] The proposed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential enzymatic processes within pathogenic organisms.[3] This disruption leads to cell lysis and subsequent microbial death, making it a candidate for the development of new antimicrobial therapies, particularly against antibiotic-resistant strains.[3]
Anticancer and Anti-Angiogenic Activity
Studies on the extracts of Pulicaria undulata, which contains this compound, have revealed significant cytotoxic and anti-angiogenic activities. The plant extract and its isolated compounds have been shown to reduce tumor weight and decrease the levels of vascular endothelial growth factor B (VEGF-B) and the expression of vascular endothelial growth factor receptor 2 (VEGFR-2).[1][4][5] This suggests that the anticancer activity may be mediated through the inhibition of VEGF signaling, a critical pathway for angiogenesis.[1][4][5]
The VEGF/VEGFR-2 signaling cascade is known to activate downstream pathways such as the PI3K/Akt/mTOR and PLCγ/ERK1/2 pathways, which are crucial for cell survival, proliferation, and migration. By inhibiting the initial steps of this cascade, compounds from Pulicaria undulata, potentially including this compound, can effectively suppress tumor growth and angiogenesis.
Signaling Pathway
The anti-angiogenic activity of Pulicaria undulata extract, containing this compound, points towards the inhibition of the VEGF signaling pathway. The following diagram illustrates the hypothetical mechanism of action where this compound may interfere with this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation and biological evaluation of compounds from Pulicaria undulata, which can be adapted for specific studies on this compound.
Isolation of this compound from Pulicaria undulata
1. Plant Material and Extraction:
-
Collect the whole plant of Pulicaria undulata.
-
Air-dry the plant material in the dark and grind it into a fine powder.
-
Macerate the powdered plant material with methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform, ethyl acetate, and n-butanol. This compound is expected to be in the n-butanol fraction.
2. Chromatographic Separation:
-
Subject the n-butanol fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine similar fractions and subject them to further purification using preparative TLC or Sephadex LH-20 column chromatography to isolate pure this compound.
Cytotoxicity Assay (MTT Assay)
1. Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Treatment:
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted with media) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
3. MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
1. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
2. Serial Dilution:
-
Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth.
3. Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
The following diagram outlines the general workflow for the isolation and biological evaluation of this compound.
Conclusion
This compound is a natural product with significant potential for further investigation in the fields of antimicrobial and anticancer drug discovery. Its defined chemical structure and promising biological activities, particularly its apparent ability to disrupt microbial membranes and inhibit angiogenesis, make it a compelling target for researchers and drug development professionals. The information and protocols provided in this technical guide are intended to serve as a valuable resource to facilitate and encourage continued exploration of this compound's therapeutic potential. Further studies are warranted to elucidate its precise molecular targets and to validate its efficacy and safety in preclinical and clinical settings.
References
- 1. VEGFR-Mediated Cytotoxic Activity of Pulicaria undulata Isolated Metabolites: A Biological Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:189351-15-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | 189351-15-3 | PHA35115 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. VEGFR-Mediated Cytotoxic Activity of Pulicaria undulata Isolated Metabolites: A Biological Evaluation and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Corchoionol C (Corchoionoside C)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Corchoionol C, a naturally occurring ionone glucoside isolated from the leaves of Corchorus olitorius L., commonly known as jute or Moroheiya. The structural elucidation of this compound, also referred to as Corchoionoside C, was reported by Yoshikawa et al. in 1997. This document compiles the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the experimental protocols utilized for their acquisition, to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (Corchoionoside C).
Table 1: ¹H-NMR Spectroscopic Data of this compound (Corchoionoside C)
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2 | 5.88 | d | 16.1 |
| 3 | 5.81 | dd | 16.1, 6.1 |
| 4 | 4.29 | m | |
| 5 | 2.04 | d | 17.1 |
| 5 | 2.50 | d | 17.1 |
| 7 | 2.01 | s | |
| 8 | 1.05 | s | |
| 9 | 1.00 | s | |
| 10 | 1.25 | d | 6.3 |
| 1' | 4.38 | d | 7.8 |
| 2' | 3.20 | m | |
| 3' | 3.38 | m | |
| 4' | 3.29 | m | |
| 5' | 3.27 | m | |
| 6' | 3.68 | m | |
| 6' | 3.85 | m |
Data sourced from Yoshikawa et al., Chemical & Pharmaceutical Bulletin, 1997, 45(3), 464-469.
Table 2: ¹³C-NMR Spectroscopic Data of this compound (Corchoionoside C)
| Position | Chemical Shift (δ) in ppm |
| 1 | 200.1 |
| 2 | 137.4 |
| 3 | 127.9 |
| 4 | 78.8 |
| 5 | 50.1 |
| 6 | 34.2 |
| 7 | 23.4 |
| 8 | 24.5 |
| 9 | 23.0 |
| 10 | 20.1 |
| 1' | 102.7 |
| 2' | 75.1 |
| 3' | 78.0 |
| 4' | 71.6 |
| 5' | 78.2 |
| 6' | 62.8 |
Data sourced from Yoshikawa et al., Chemical & Pharmaceutical Bulletin, 1997, 45(3), 464-469.
Table 3: Mass Spectrometry (MS) and Infrared (IR) Data of this compound (Corchoionoside C)
| Spectroscopic Technique | Observed Values |
| High-Resolution FAB-MS | m/z 409.1832 ([M+Na]⁺) |
| Infrared (IR) Spectroscopy (KBr) | 3400 (br, OH), 1660 (C=O), 1630 (C=C) cm⁻¹ |
Data sourced from Yoshikawa et al., Chemical & Pharmaceutical Bulletin, 1997, 45(3), 464-469.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structure elucidation of this compound (Corchoionoside C).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H-NMR and ¹³C-NMR spectra were recorded on a JEOL JNM-A 500 spectrometer.
-
Sample Preparation: The purified compound was dissolved in deuterated methanol (CD₃OD).
-
¹H-NMR Spectroscopy: Spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
-
¹³C-NMR Spectroscopy: Spectra were acquired at 125 MHz. Chemical shifts are reported in ppm relative to the solvent peak of CD₃OD.
-
2D NMR Experiments: To aid in the structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were likely performed to establish proton-proton and proton-carbon correlations.
2. Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra were obtained using a JEOL JMS-SX 102A mass spectrometer.
-
Ionization Method: Fast Atom Bombardment (FAB) was used as the ionization technique.
-
Matrix: A suitable matrix, such as m-nitrobenzyl alcohol, was used to dissolve the sample and facilitate ionization.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion adduct ([M+Na]⁺) was measured to determine the elemental composition of the molecule.
3. Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra were recorded on a Shimadzu FTIR-8100 spectrophotometer.
-
Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the purified compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disc.
-
Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). The absorption bands corresponding to specific functional groups were identified and reported in wavenumbers (cm⁻¹).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
The Biosynthesis of Corchoionol C: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corchoionol C, a sesquiterpenoid found in plants such as Pulicaria undulata, has garnered interest for its potential biological activities. As a member of the vast and diverse class of sesquiterpenoids, its biosynthesis follows a complex and tightly regulated pathway. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for its investigation, quantitative data from related pathways to serve as a benchmark, and insights into the regulatory networks that govern its production in plants.
Putative Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the established principles of sesquiterpenoid biosynthesis in plants. The pathway originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through the formation of a C15 intermediate, farnesyl pyrophosphate (FPP). Subsequent cyclization and a series of oxidative modifications, likely catalyzed by a terpene synthase and cytochrome P450 monooxygenases respectively, lead to the final structure of this compound.
Data Presentation
Quantitative data from related sesquiterpenoid biosynthetic pathways can provide valuable context for researchers investigating this compound.
Table 1: Representative Kinetic Properties of Plant Sesquiterpene Synthases
| Enzyme | Plant Source | Major Product(s) | Km (µM) for FPP | kcat (s-1) | Reference |
| Germacrene A synthase | Cichorium intybus | Germacrene A | 0.5 | 0.03 | [1] |
| δ-Selinene synthase | Abies grandis | δ-Selinene | 4.8 | 0.03 | [1] |
| Amorpha-4,11-diene synthase | Artemisia annua | Amorpha-4,11-diene | 1.5 | 0.02 | [1] |
| E-β-Farnesene synthase | Mentha x piperita | E-β-Farnesene | 2.0 | 0.01 | [1] |
Table 2: Representative Concentrations of Farnesyl Pyrophosphate (FPP) in Various Tissues
| Tissue | Plant/Animal | Concentration | Reference |
| Brain (wet tissue) | Mouse | 0.355 ± 0.030 nmol/g | [2] |
| Kidney (wet tissue) | Mouse | 0.320 ± 0.019 nmol/g | [2] |
| Liver (wet tissue) | Mouse | 0.326 ± 0.064 nmol/g | [2] |
| Heart (wet tissue) | Mouse | 0.364 ± 0.015 nmol/g | [2] |
| Cultured Cells | NIH3T3 | 0.125 ± 0.010 pmol/106 cells | [3] |
| Apple Skin | Malus domestica | S(0.5) = 84 ± 18 µmol·L-1 | [4] |
Table 3: Representative Fold Changes in Gene Expression for Sesquiterpenoid Biosynthesis Genes in Response to Elicitors
| Gene | Plant | Treatment | Fold Change | Reference |
| GbTPS1 | Gossypium barbadense | Helicoverpa armigera infestation (24h) | ~150 | [5] |
| ShZIS | Solanum habrochaites | Jasmonic acid | ~2.5 | [6] |
| GAS | Cichorium intybus | Methyl jasmonate | >10 | [7] |
| GAO | Cichorium intybus | Methyl jasmonate | >10 | [7] |
| COS | Cichorium intybus | Methyl jasmonate | >5 | [7] |
Experimental Protocols
The following protocols are generalized methodologies for key experiments in the elucidation of a sesquiterpenoid biosynthetic pathway and can be adapted for the study of this compound.
Sesquiterpene Synthase Enzyme Assay
This protocol describes the in vitro characterization of a candidate sesquiterpene synthase.
-
Protein Expression and Purification:
-
Clone the candidate terpene synthase (TPS) cDNA into an appropriate expression vector (e.g., pET28a for E. coli or pESC-URA for yeast).
-
Express the protein in a suitable host strain.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Verify protein purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT).
-
Purified enzyme (1-5 µg).
-
Substrate: Farnesyl pyrophosphate (FPP) (e.g., 10 µM). For kinetic analysis, vary the FPP concentration.
-
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., 5 M NaCl) and vortexing.
-
-
Product Extraction and Analysis:
-
Extract the sesquiterpene products by adding an organic solvent (e.g., hexane or ethyl acetate) and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic layer.
-
Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the products by comparing their mass spectra and retention times with authentic standards or by interpretation of the fragmentation patterns.
-
References
- 1. Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Preliminary Biological Screening of a Novel Natural Product: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a generalized framework for the preliminary biological screening of a novel natural product, using Corchoionol C as a representative example. Due to the limited publicly available biological data for this compound, the quantitative results presented herein are hypothetical and for illustrative purposes only. The experimental protocols are standardized methodologies commonly employed in natural product drug discovery.
Introduction
The discovery of novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research and development. The initial assessment of a newly isolated compound, such as this compound, involves a battery of in vitro assays known as a preliminary biological screening. This process aims to identify and quantify the compound's potential therapeutic activities and cytotoxic effects, thereby guiding further investigation. This guide provides an in-depth overview of a typical preliminary screening cascade, including data presentation, detailed experimental protocols, and workflow visualizations.
Data Presentation: Hypothetical Bioactivity of this compound
Quantitative data from preliminary screenings are crucial for evaluating the potential of a compound. The following tables summarize the hypothetical biological activities of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 |
| MCF-7 | Breast Cancer | 25.5 ± 2.1 |
| A549 | Lung Cancer | 32.8 ± 3.5 |
| HepG2 | Liver Cancer | 18.9 ± 2.3 |
| HEK293 | Normal Kidney (Control) | > 100 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >128 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 32 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Table 3: Anti-inflammatory and Antioxidant Activities of this compound
| Assay | Activity Metric | Result |
| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | IC₅₀ (µM) | 22.7 ± 2.9 |
| DPPH Radical Scavenging | IC₅₀ (µM) | 45.1 ± 4.2 |
Experimental Protocols
Detailed and reproducible methodologies are essential for the validation of screening results.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3][4][5][6]
-
Inoculum Preparation: Culture the microbial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[5]
-
Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of this compound in the appropriate broth. The concentration range typically spans from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.[5][6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection is standard, and a colorimetric indicator like resazurin can also be used to aid determination.[5]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay quantifies the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells using the Griess reagent.[7][8][9]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[7]
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[7]
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC₅₀ value.
In Vitro Antioxidant Assay: DPPH Radical Scavenging
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[10][11][12][13][14]
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare various concentrations of this compound in methanol.[10]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Ascorbic acid or Trolox can be used as a positive control.[14]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11]
-
Absorbance Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from deep purple to yellow.[10][13]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: General workflow for the preliminary biological screening of a natural product.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol Griess Test [protocols.io]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Identifying Novel Analogs of Corchoionol C in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the strategies and methodologies for identifying novel analogs of Corchoionol C, a sesquiterpenoid found in nature. This document outlines the current knowledge on this compound, its potential analogs, biosynthetic pathways, and detailed experimental protocols for isolation and identification.
Introduction to this compound and its Significance
This compound is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community due to its potential biological activities. It is primarily isolated from plant species of the Pulicaria genus, belonging to the Asteraceae family. The exploration of its analogs is a promising avenue for the discovery of new therapeutic agents with potentially enhanced efficacy, selectivity, and improved pharmacokinetic profiles. This guide aims to provide researchers with the necessary framework to explore the chemical diversity of this compound-related compounds in nature.
Known and Potential Analogs of this compound
While the scientific literature has not extensively cataloged a wide range of this compound analogs, phytochemical investigations of Pulicaria undulata and related species have revealed a rich diversity of structurally related sesquiterpenoids. These compounds, primarily guaianolides and eudesmanolides, can be considered potential analogs of this compound.
A notable study on Pulicaria undulata led to the isolation of rare hydroperoxyl guaianolide sesquiterpenes.[1] These compounds represent the most promising candidates for novel analogs of this compound identified to date. Their structural variations provide a basis for understanding the biosynthetic plasticity of the producing organisms and for exploring structure-activity relationships.
Table 1: Known Sesquiterpenoids from Pulicaria Species and their Potential as this compound Analogs
| Compound Class | Specific Examples | Source Species | Potential Relationship to this compound |
| Guaianolides | 1β,4β-dihydroxy-5α(H)-guaia-10(14),11(13)-dien-8α,12-olide | Pulicaria crispa[2] | Structurally related sesquiterpene lactone core |
| Eudesmanolides | Ivalin | Decachaeta perornata[3] | Common sesquiterpenoid precursor |
| Hydroperoxyl Guaianolides | Newly identified sesquiterpenes (1-4) | Pulicaria undulata[1] | Direct, novel analogs with unique functionalization |
Biosynthesis of this compound and its Analogs
The biosynthetic pathway of this compound, a guaianolide sesquiterpenoid, is believed to follow the general pathway for this class of compounds within the Asteraceae family. The pathway originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the basic five-carbon isoprene units.
The key steps in the proposed biosynthetic pathway are:
-
Farnesyl Pyrophosphate (FPP) Synthesis: Three isoprene units are assembled to form the C15 precursor, farnesyl pyrophosphate.
-
Cyclization: FPP undergoes a complex cyclization cascade catalyzed by a sesquiterpene synthase to form a germacrene A intermediate.
-
Oxidation and Lactonization: A series of oxidative modifications, often mediated by cytochrome P450 monooxygenases, followed by lactonization, leads to the formation of the guaianolide core structure.
-
Tailoring Reactions: Further enzymatic modifications such as hydroxylation, acylation, and glycosylation result in the diverse array of sesquiterpenoids found in nature, including this compound and its analogs.
References
An In-depth Technical Guide on Corchoionol C (CAS: 189351-15-3)
Disclaimer: Scientific literature providing in-depth technical data on the biological activities, experimental protocols, and specific signaling pathways of Corchoionol C (CAS: 189351-15-3) is limited. This guide summarizes the available chemical information for this compound and presents general experimental methodologies and relevant biological pathways based on research of its plant sources and compounds with similar structural motifs. This information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a natural organic compound. It has been reported to be isolated from the cork oak tree and from Pulicaria undulata, a plant belonging to the Asteraceae family. Its chemical structure suggests it belongs to the class of sesquiterpenoids. While specific biological activities for this compound are not extensively documented in peer-reviewed literature, extracts from its plant sources have demonstrated various biological effects, including antimicrobial and anti-inflammatory properties.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 189351-15-3 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₃H₂₀O₃ | Biosynth |
| Molecular Weight | 224.3 g/mol | Biosynth |
| IUPAC Name | (4S)-4-Hydroxy-4-[(1E,3S)-3-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-2-cyclohexen-1-one | Chemical Supplier Databases |
| SMILES | CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | Biosynth |
| Appearance | White powder (typical) | Hebei Nengqian Chemical |
| Purity | ≥98% (as a reference standard) | ChemFaces |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
Potential Biological Activities and General Experimental Protocols
While specific data for this compound is scarce, related compounds and extracts from its source plants suggest potential antimicrobial and anti-inflammatory activities. Below are detailed, generalized experimental protocols for assessing these activities.
Antimicrobial Activity
The antimicrobial potential of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (e.g., Gentamicin)
-
Negative control (broth only)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the test compound dilutions.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Test compound (this compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Griess Reagent
-
Positive control (e.g., Dexamethasone)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a vehicle control.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Visualization of Relevant Signaling Pathways
Given the absence of specific mechanistic studies on this compound, a diagram of a key inflammatory signaling pathway, the NF-κB pathway, is provided below. Many natural products exert their anti-inflammatory effects by modulating this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a natural product with a defined chemical structure. While its biological activities have not been extensively studied, its presence in plants with known medicinal properties suggests it may possess therapeutic potential. The provided experimental protocols offer a starting point for the systematic evaluation of its antimicrobial and anti-inflammatory effects. Future research is necessary to elucidate the specific mechanisms of action and to validate its potential as a lead compound for drug development.
Methodological & Application
Application Notes and Protocols for the Extraction of Corchoionol C from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corchoionol C is a triterpenoid compound that has been isolated from plants of the Corchorus genus, specifically Corchorus acutangulus.[1][2] Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] These properties make this compound a compound of interest for further investigation in drug discovery and development. This document provides a detailed protocol for the extraction and purification of this compound from plant material, based on established methods for the isolation of triterpenoids from plant sources.
Data Presentation
The efficiency of triterpenoid extraction is influenced by several factors, including the choice of solvent, extraction method, temperature, and duration. The following table summarizes typical parameters and yields for triterpenoid extraction from various plant materials, which can serve as a reference for optimizing the extraction of this compound.
| Plant Source | Extraction Method | Solvent | Temperature (°C) | Duration | Yield | Reference |
| Ganoderma lucidum | Ultrasound-Assisted Extraction (UAE) | 89.5% Ethanol | - | 40 min | 4.9% (extract) | [3] |
| Ganoderma lucidum | Heat-Assisted Extraction (HAE) | 62.5% Ethanol | 90 | 78.9 min | Not specified | [3] |
| Cannabis roots | Subcritical Dimethyl Ether Extraction (SDMEE) | DME:Water (80:20 w/w) | 40 | Not specified | Higher than conventional methods | [4] |
| Vietnamese G. lucidum | Ultrasound-Assisted Extraction (UAE) | Ethanol | 55 | 55 min | 9.58 mg/g | [5] |
| Ligustrum lucidum | Microwave-Assisted Extraction | Not specified | Not specified | Not specified | Not specified | |
| Ocimum sanctum | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
This section details a general protocol for the extraction and purification of this compound from plant material. This protocol is a composite of standard methods used for triterpenoid isolation and may require optimization for specific applications.
1. Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection and Identification: Collect the aerial parts of Corchorus acutangulus. Ensure proper botanical identification to avoid contamination with other species.
-
Drying: The plant material should be dried to reduce moisture content, which can interfere with extraction efficiency. Air-drying in the shade or freeze-drying are recommended methods to prevent the degradation of thermolabile compounds.[6][7]
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, leading to more efficient extraction.[6]
2. Extraction
Several methods can be employed for the extraction of triterpenoids. Ultrasound-assisted extraction (UAE) is presented here as an efficient and modern technique.[3][5]
-
Solvent Selection: Ethanol is a commonly used and effective solvent for extracting triterpenoids.[3][5]
-
Procedure:
-
Weigh 100 g of the powdered plant material and place it in a flask.
-
Add a suitable volume of 95% ethanol to achieve a solid-to-solvent ratio of 1:10 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 60 minutes at a controlled temperature of 40-50°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates from all three extractions.
-
-
Concentration: Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
3. Purification
The crude extract contains a mixture of compounds. Chromatographic techniques are necessary to isolate and purify this compound.
-
Fractionation using Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile, suggesting the presence of the same compound.
-
-
Isolation by Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the compound of interest using preparative HPLC.
-
A C18 column is commonly used for the separation of triterpenoids.
-
The mobile phase can be a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution with a UV detector.
-
Collect the peak corresponding to this compound.
-
-
Structure Elucidation: The identity and purity of the isolated this compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Extraction and Purification Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.
Caption: Workflow for this compound extraction and purification.
Hypothetical Signaling Pathway for Triterpenoid Bioactivity
While the specific signaling pathway of this compound is not yet elucidated, many triterpenoids are known to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
References
- 1. tpcj.org [tpcj.org]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasonic-assisted extraction and UHPLC determination of ascorbic acid, polyphenols, and half-maximum effective concentration in Citrus medica and Ziziphus spina-christi fruits using multivariate experimental design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Corchoionol C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Corchoionol C, a bioactive diterpenoid with potential therapeutic applications. The described protocol is suitable for the analysis of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity.
Introduction
This compound is a natural phytochemical first identified in cork oak trees, with the molecular formula C13H20O3.[1] This compound has garnered interest in the scientific community due to its potential biological activities. As research into the therapeutic benefits of this compound progresses, a validated analytical method for its accurate quantification is essential for quality control, pharmacokinetic studies, and formulation development. This document provides a comprehensive protocol for a reversed-phase HPLC method coupled with UV detection for the analysis of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
| Run Time | 25 minutes |
The selection of 235 nm as the detection wavelength is based on the presence of a cyclohexenone chromophore in the structure of this compound. Molecules with this moiety typically exhibit strong UV absorbance in the 220-260 nm range.
Preparation of Standard and Sample Solutions
Standard Solution:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (30:70, Acetonitrile:Water).
Sample Preparation (from plant material):
-
Homogenize 1 g of dried and powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Results and Discussion
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Limit of Detection (LOD) (µg/mL) | 0.25 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 | - |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Specificity | No interference from blank | No interfering peaks |
Sample Analysis
The validated method can be used for the routine analysis of this compound in various samples. The retention time for this compound under the specified conditions is expected to be reproducible.
Table 3: Quantification of this compound in a Sample (Hypothetical Data)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard (10 µg/mL) | 12.5 | 150,000 | 10.0 |
| Plant Extract 1 | 12.5 | 75,000 | 5.0 |
| Plant Extract 2 | 12.5 | 120,000 | 8.0 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Principle of reversed-phase HPLC separation of this compound.
Conclusion
The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for implementation in research and quality control laboratories. The provided protocol and validation parameters serve as a comprehensive guide for scientists and professionals in the field of natural product analysis and drug development.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Corchoionol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corchoionol C is a natural product of significant interest for its potential therapeutic properties. While the antimicrobial activities of crude extracts from plants such as Corchorus olitorius have been investigated, specific data on the antimicrobial susceptibility of the purified compound this compound is not extensively documented in publicly available literature. Extracts of Corchorus olitorius, a plant known to contain various phytochemicals, have demonstrated activity against a range of bacterial species.[1][2][3] This document provides a generalized, detailed protocol for the antimicrobial susceptibility testing of a purified phytochemical like this compound, based on established methods used for natural product screening. These protocols are intended to serve as a comprehensive guide for researchers initiating studies on the antimicrobial properties of this compound or similar isolated compounds.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from antimicrobial susceptibility testing of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains
| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | Tetracycline | ||
| Bacillus subtilis (e.g., ATCC 6633) | Gram-positive | Tetracycline | ||
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | Ciprofloxacin | ||
| Klebsiella pneumoniae | Gram-negative | Ciprofloxacin | ||
| Streptococcus pneumoniae | Gram-positive | |||
| Candida albicans (e.g., ATCC 10231) | Fungi (Yeast) | Nystatin |
Table 2: Zone of Inhibition Diameters for this compound using Agar Disk Diffusion Method
| Test Microorganism | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic/µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Tetracycline (30 µg) | |||
| Bacillus subtilis | Tetracycline (30 µg) | |||
| Escherichia coli | Ciprofloxacin (5 µg) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from standard methodologies for determining the MIC of natural products.
1. Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, followed by dilution in growth medium)
-
Test microorganisms (bacterial and/or fungal strains)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Positive control antibiotics (e.g., tetracycline, ciprofloxacin, nystatin)
-
Negative control (solvent used to dissolve this compound)
-
Spectrophotometer or microplate reader
2. Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculated with the test microorganism.
-
Negative Control (Sterility Control): A well containing only sterile broth.
-
Solvent Control: A row with the solvent used to dissolve this compound, serially diluted and inoculated with the test microorganism, to ensure the solvent has no antimicrobial activity at the concentrations used.
-
Growth Control: A well containing broth and the microbial inoculum without any test compound.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
Protocol 2: Agar Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.
1. Materials:
-
This compound solutions of known concentrations
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Positive control antibiotic disks
-
Sterile swabs
2. Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA plates and allow them to solidify and dry.
-
-
Inoculation:
-
Dip a sterile swab into the 0.5 McFarland standard suspension of the test microorganism.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the inoculated agar surface.
-
Place a positive control antibiotic disk and a blank disk (with solvent only) on the same plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.
Caption: Logical Flow from Compound to Efficacy Assessment.
References
Determining the Minimum Inhibitory Concentration (MIC) of Corchoionol C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Corchoionol C is a natural product that has been isolated from the plant Pulicaria undulata.[1] The assessment of the antimicrobial properties of novel natural compounds is a critical step in the discovery and development of new therapeutic agents. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of the potency of an antimicrobial agent, defined as the lowest concentration of the substance that prevents visible growth of a microorganism in vitro.[2][3][4] This document presents a comprehensive protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.
Quantitative Data Summary
Currently, there is no published data specifically detailing the Minimum Inhibitory Concentration (MIC) of the isolated compound this compound. However, a study on a water-ethanol extract of Pulicaria undulata, the plant from which this compound is derived, provides some insight into its potential antimicrobial activity. The extract demonstrated activity against several Gram-positive bacteria, while no activity was observed against the tested Gram-negative bacteria or fungi.[1]
The table below summarizes the MIC and Minimum Bactericidal Concentration (MBC) values for the Pulicaria undulata water-ethanol extract against various Gram-positive bacteria. This data can serve as a preliminary reference for designing MIC assays for the purified this compound.
| Microorganism | Strain | MIC (µg/mL) of P. undulata Extract[1] | MBC (µg/mL) of P. undulata Extract[1] |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 1563 | 3125 |
| Methicillin-resistant S. aureus (MRSA)-A | Clinical Isolate | 781 | 1563 |
| Methicillin-resistant S. aureus (MRSA)-B | Clinical Isolate | 390 | 781 |
| Staphylococcus saprophyticus | ATCC 43867 | 49 | 98 |
| Staphylococcus epidermidis | ATCC 12228 | 49 | 49 |
| Bacillus cereus | ATCC 10876 | 195 | 390 |
Experimental Protocols
Materials and Reagents
-
This compound (of known purity)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Gentamicin, Vancomycin)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile saline (0.85% NaCl)
-
McFarland standard (0.5)
-
Spectrophotometer
-
Incubator (37°C)
-
Resazurin sodium salt (optional, for viability indication)
Preparation of this compound Stock Solution
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. This stock solution will be used to prepare the working dilutions.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This is typically achieved within 2-6 hours.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
Broth Microdilution Assay
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of this compound.
-
Prepare rows for the positive control antibiotic and a negative control (vehicle, e.g., DMSO) in the same manner.
-
Inoculate each well (except for the sterility control well, which contains only broth) with 10 µL of the prepared bacterial inoculum (1.5 x 10⁶ CFU/mL) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The final volume in each well will be approximately 110 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
Determination of MIC
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, for a more quantitative assessment, add 10 µL of resazurin solution (0.015% w/v) to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
Visualizations
Experimental Workflow
References
Application Note and Protocols for In Vitro Anti-inflammatory Assay of Corchoionol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents with potentially fewer side effects than traditional therapies[1]. Corchoionol C is a natural compound isolated from Pulicaria undulata[2]. While the biological activities of this compound are not extensively characterized, its structural class suggests potential therapeutic properties that warrant investigation. This document provides detailed protocols to evaluate the in vitro anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated macrophage model.
The protocols herein describe the assessment of this compound's ability to modulate key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, as well as the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, we will explore the potential mechanism of action by examining the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of the inflammatory response.
Key Experiments
-
Nitric Oxide (NO) Production Assay: Quantifies the production of NO, a key inflammatory mediator, in LPS-stimulated macrophages.
-
Pro-inflammatory Cytokine Assay (TNF-α): Measures the level of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blot Analysis: Determines the protein expression levels of iNOS and COX-2, two key enzymes involved in the inflammatory process.
Data Presentation
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | % Inhibition of NO Production |
| Control (Untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| Positive Control (e.g., Dexamethasone) + LPS | 10 |
Table 2: Effect of this compound on TNF-α Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition of TNF-α Production |
| Control (Untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| Positive Control (e.g., Dexamethasone) + LPS | 10 |
Table 3: Densitometric Analysis of iNOS and COX-2 Protein Expression
| Treatment Group | Concentration (µM) | Relative iNOS Protein Expression (Fold Change vs. LPS) (Mean ± SD) | Relative COX-2 Protein Expression (Fold Change vs. LPS) (Mean ± SD) |
| Control (Untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| Positive Control (e.g., Dexamethasone) + LPS | 10 |
Experimental Workflow & Signaling Pathway Diagrams
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
References
Application Notes and Protocols for Elucidating the Mechanism of Action of Corchoionol C
Introduction
Corchoionol C, a megastigmane derivative, belongs to a class of natural compounds that have demonstrated a range of biological activities. Preliminary evidence on related compounds, such as Vomifoliol, suggests potential anti-inflammatory and antioxidant properties, mediated through the modulation of key signaling molecules including cytokines and reactive oxygen species (ROS). Furthermore, many natural products exert their therapeutic effects through the induction of apoptosis in target cells, often involving pathways such as the caspase cascade, Bcl-2 family proteins, and signaling cascades like NF-κB and JAK/STAT.
These application notes provide a comprehensive experimental framework to investigate the mechanism of action of this compound, with a focus on its anti-inflammatory and potential pro-apoptotic activities. The protocols outlined below are intended for researchers in drug discovery and development to systematically characterize the molecular targets and signaling pathways affected by this compound.
Section 1: Preliminary Cytotoxicity and Bioactivity Screening
Objective: To determine the cytotoxic profile of this compound and to obtain preliminary evidence of its anti-inflammatory and anti-proliferative effects.
Experimental Protocol 1.1: Cell Viability and Cytotoxicity Assay
-
Cell Culture: Culture appropriate cell lines in complete medium. For anti-inflammatory studies, RAW 264.7 (murine macrophages) or THP-1 (human monocytes) are suitable. For anti-cancer studies, a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293T) should be used.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Table 1
| Cell Line | This compound IC50 (µM) at 24h | This compound IC50 (µM) at 48h | This compound IC50 (µM) at 72h |
| RAW 264.7 | |||
| THP-1 | |||
| MCF-7 | |||
| A549 | |||
| HCT116 | |||
| HEK293T |
Section 2: Investigation of Anti-Inflammatory Mechanism
Objective: To elucidate the molecular mechanism underlying the anti-inflammatory effects of this compound.
Experimental Protocol 2.1: Measurement of Nitric Oxide (NO) Production
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify NO production using a sodium nitrite standard curve.
Experimental Protocol 2.2: Quantification of Pro-inflammatory and Anti-inflammatory Cytokines
-
Cell Culture and Treatment: Seed RAW 264.7 or THP-1 cells and treat with this compound and LPS as described in Protocol 2.1.
-
ELISA: Collect the cell culture supernatant and perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, IL-1β, and IL-10 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine based on a standard curve.
Data Presentation: Table 2
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Control | |||||
| LPS (1 µg/mL) | |||||
| LPS + this compound (X µM) | |||||
| LPS + this compound (Y µM) |
Experimental Protocol 2.3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Cell Lysis: Treat RAW 264.7 cells with this compound and LPS for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathway Diagram
Caption: Proposed anti-inflammatory mechanism of this compound.
Section 3: Investigation of Pro-Apoptotic Mechanism
Objective: To determine if this compound induces apoptosis and to identify the underlying signaling pathways.
Experimental Protocol 3.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cancer cells (e.g., MCF-7) with this compound at its IC50 concentration for 24 and 48 hours.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Experimental Protocol 3.2: Caspase Activity Assay
-
Cell Lysis: Treat cells with this compound as in Protocol 3.1. Lyse the cells to prepare a cell extract.
-
Fluorometric Assay: Use commercially available kits to measure the activity of caspase-3, caspase-8, and caspase-9. The assay is based on the cleavage of a fluorogenic substrate.
-
Data Acquisition: Measure the fluorescence using a fluorometer.
-
Data Analysis: Calculate the fold-change in caspase activity relative to the untreated control.
Data Presentation: Table 3
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Control | |||||
| This compound (IC50) - 24h | |||||
| This compound (IC50) - 48h |
Experimental Protocol 3.3: Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: Extract total protein from cells treated with this compound.
-
Western Blotting: Perform Western blot analysis using antibodies against Bax, Bcl-2, cleaved PARP, cleaved Caspase-3, cleaved Caspase-8, cleaved Caspase-9, p-STAT3, STAT3, p-JAK2, and JAK2.
-
Densitometry: Quantify the band intensities to assess changes in protein levels and activation states.
Signaling Pathway Diagram
Caption: Proposed pro-apoptotic mechanism of this compound.
Section 4: Experimental Workflow
The following diagram illustrates the overall experimental workflow for characterizing the mechanism of action of this compound.
Caption: Experimental workflow for this compound mechanism of action.
Application Notes & Protocols: Investigating the Effects of Corchoionol C on Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Corchoionol C is a natural product whose biological activities are not yet fully characterized.[1] Natural products are a rich source for the discovery of novel therapeutic agents, and their interactions with cellular membranes are a critical aspect of their mechanism of action.[2] The cell membrane is a primary target for many drugs, and alterations in its integrity, fluidity, and permeability can trigger various cellular responses. This document provides a comprehensive, tiered protocol to systematically study the effects of this compound on the cell membranes of a chosen cell line.
The proposed workflow is designed to first screen for general cytotoxic effects, then investigate direct impacts on membrane integrity, and finally, to dissect the specific biophysical and biochemical changes induced by the compound.
Experimental Workflow
The following diagram outlines the sequential approach for characterizing the effects of this compound on cell membranes.
Caption: A tiered approach to studying this compound's membrane effects.
Tier 1: Preliminary Bioactivity Screening (Cytotoxicity)
This initial step determines if this compound affects overall cell viability. A common method is the MTT assay, which measures the metabolic activity of cells. A reduction in metabolic activity is often correlated with cell death or a cytostatic effect.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100% |
| 0.1 | 1.235 | 0.079 | 98.8% |
| 1 | 1.198 | 0.091 | 95.8% |
| 10 | 0.950 | 0.065 | 76.0% |
| 50 | 0.450 | 0.042 | 36.0% |
| 100 | 0.150 | 0.021 | 12.0% |
% Cell Viability = (Absorbance_sample / Absorbance_control) x 100
Tier 2: Assessment of Cell Membrane Integrity
If this compound is found to be cytotoxic, the next step is to determine if this is due to a direct disruption of the plasma membrane. The Lactate Dehydrogenase (LDH) assay is a standard method for this, as it measures the release of this cytosolic enzyme into the culture medium upon membrane damage.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2). It is often efficient to run the MTT and LDH assays in parallel on separate plates.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate. This is the "Experimental LDH Release" sample.
-
-
Maximum LDH Release Control:
-
To the remaining cells in the original plate, add 50 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100).
-
Incubate for 45 minutes at 37°C to induce complete cell lysis.
-
Centrifuge the plate again and collect 50 µL of the supernatant. This is the "Maximum LDH Release" control.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation: Membrane Integrity via LDH Release
| Concentration (µM) | Experimental LDH Release (OD 490nm) | Maximum LDH Release (OD 490nm) | % Cytotoxicity (LDH Release) |
| 0 (Control) | 0.110 | 1.550 | 0% (Baseline) |
| 10 | 0.180 | 1.545 | 4.5% |
| 50 | 0.650 | 1.552 | 34.8% |
| 100 | 1.250 | 1.548 | 73.6% |
% Cytotoxicity = [(Experimental - Control) / (Maximum - Control)] x 100
Tier 3: Characterization of Membrane Interaction Mechanism
If membrane integrity is compromised, further assays can elucidate the specific nature of the interaction.
Caption: Potential mechanisms of this compound-induced membrane damage.
A. Membrane Fluidity Assay
Changes in membrane fluidity can affect the function of membrane proteins and signaling pathways.[3][4] This can be measured using fluorescent probes whose spectral properties change based on the lipid environment. The Laurdan GP (Generalized Polarization) assay is a robust method for this.
Protocol: Laurdan GP Membrane Fluidity Assay
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described previously.
-
-
Laurdan Staining:
-
Prepare a 5 mM stock solution of Laurdan in DMSO.
-
Dilute the stock to a final working concentration of 5 µM in serum-free medium.
-
Wash the cells once with PBS and then incubate them with the Laurdan working solution for 30-60 minutes at 37°C.
-
-
Washing and Measurement:
-
Wash the cells twice with PBS to remove excess dye.
-
Add fresh PBS or medium to the wells.
-
Measure the fluorescence intensity using a spectrofluorometer or a plate reader capable of fluorescence measurements. Excite at 350 nm and measure emission at two wavelengths: 440 nm (ordered/gel phase) and 490 nm (disordered/liquid-crystalline phase).
-
-
Data Calculation:
-
Calculate the Generalized Polarization (GP) value for each well using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
-
An increase in GP indicates a decrease in membrane fluidity (more ordered), while a decrease in GP indicates an increase in fluidity (more disordered).
-
Data Presentation: Effect on Membrane Fluidity
| Concentration (µM) | Intensity at 440 nm (I₄₄₀) | Intensity at 490 nm (I₄₉₀) | GP Value | Change in Fluidity |
| 0 (Control) | 55,000 | 25,000 | 0.375 | Baseline |
| 50 | 45,000 | 35,000 | 0.125 | Increased |
| 100 | 30,000 | 40,000 | -0.143 | Significantly Increased |
B. Lipid Peroxidation Assay
This compound might induce oxidative stress, leading to the peroxidation of lipids within the cell membrane.[5] This can be quantified by measuring the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Protocol: TBARS Assay for MDA
-
Sample Preparation:
-
Culture and treat cells with this compound.
-
After treatment, harvest the cells by scraping and centrifuge to obtain a cell pellet.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Centrifuge the lysate to remove debris and collect the supernatant. Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
TBARS Reaction:
-
To 100 µL of cell lysate, add 200 µL of TBA reagent (containing thiobarbituric acid in an acidic solution).
-
Include MDA standards for quantification.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
-
Data Acquisition:
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm.[6]
-
-
Calculation:
-
Calculate the MDA concentration in the samples using the standard curve.
-
Normalize the MDA concentration to the protein concentration of the lysate (e.g., in nmol MDA/mg protein).
-
Data Presentation: Lipid Peroxidation Levels
| Concentration (µM) | MDA Concentration (nmol/mg protein) | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 1.5 | 0.2 | 1.0 |
| 10 | 1.8 | 0.3 | 1.2 |
| 50 | 4.5 | 0.5 | 3.0 |
| 100 | 8.2 | 0.9 | 5.5 |
Hypothetical Signaling Pathway
Disruption of the cell membrane can initiate intracellular signaling cascades, such as a calcium influx-mediated apoptosis pathway.
Caption: A possible apoptosis pathway initiated by membrane damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 9-glucoside | C19H30O8 | CID 13857517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]
- 4. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. plant-stress.weebly.com [plant-stress.weebly.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Corchoionol C as a Positive Control in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corchoionol C is a natural sesquiterpenoid that has been identified as a phytochemical with potential biological activity. While extensive research on the purified compound is ongoing, its purported antimicrobial properties make it a candidate for use as a positive control in various antimicrobial susceptibility tests. This document provides detailed application notes and protocols for utilizing this compound in this capacity, with supporting data from extracts of Corchorus olitorius, a plant known to contain related compounds and to exhibit significant antimicrobial activity.
Disclaimer: Quantitative antimicrobial data for purified this compound is not widely available in published literature. The data presented herein for Corchorus olitorius extracts should be considered as indicative of potential activity. Researchers are advised to perform initial dose-response experiments to determine the optimal concentration of this compound for their specific assay conditions.
Data Presentation
The antimicrobial efficacy of a compound is often evaluated by its ability to inhibit the growth of or kill microorganisms. This is typically quantified by measuring the Minimum Inhibitory Concentration (MIC) or the zone of inhibition in diffusion assays. While specific MIC values for this compound are not yet established, the following tables summarize the antimicrobial activity of various extracts from Corchorus olitorius against a range of pathogenic bacteria. This data serves as a strong rationale for investigating this compound as a purified positive control.
Table 1: Zone of Inhibition of Corchorus olitorius Leaf Extracts against Various Bacteria
| Bacterial Strain | Extract Type | Concentration | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | Diethyl ether | - | 14.00 | [1] |
| Streptococcus pneumoniae | Aqueous | - | 19.00 | [1] |
| Escherichia coli | Diethyl ether | - | 11.00 | [1] |
| Staphylococcus aureus | Methanolic | - | 11.00 | [1] |
| Streptococcus pneumoniae | Methanolic | - | 11.50 | [1] |
| Escherichia coli | Methanolic | - | 9.50 | [1] |
| Staphylococcus aureus | Hexane | 100 mg/mL | - | [2] |
| Bacillus subtilis | Hexane | 100 mg/mL | - | [2] |
| Escherichia coli | Petroleum ether | - | 20 | [3] |
| Staphylococcus aureus | Petroleum ether | - | 19 | [3] |
| Yersinia enterocolitica | Petroleum ether | - | 19 | [3] |
Note: The crude extracts of Corchorus olitorius L leaves have demonstrated bioactivity against both Gram-negative and Gram-positive bacteria.[1] However, the overall zones of inhibition were noted to be smaller when compared to the positive controls used in the study (≥18 mm).[1] In some studies, only the hexane extract showed antimicrobial activity against B. subtilis and S. aureus, while methanol, ethanol, and chloroform extracts of C. olitorius leaf did not show any antibacterial activity.[2]
Potential Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, it is hypothesized to act by disrupting the integrity of the microbial cell membrane. This proposed mechanism is consistent with the actions of many natural antimicrobial compounds.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for two standard antimicrobial susceptibility assays where this compound can be employed as a positive control.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (stock solution of known concentration)
-
Standard antibiotics (e.g., Gentamicin, Ampicillin) as additional positive controls
-
Test microorganism
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
-
Controls:
-
Positive Control: A well containing the bacterial inoculum in MHB without any antimicrobial agent.
-
Negative Control: A well containing MHB only.
-
Standard Antibiotic Control: A row with a serially diluted standard antibiotic.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Caption: Workflow for MIC determination using broth microdilution.
Agar Disk Diffusion Assay
This method assesses the antimicrobial activity of a substance based on the size of the zone of growth inhibition around a disk impregnated with the substance.
Materials:
-
This compound (solution of known concentration)
-
Standard antibiotic disks
-
Test microorganism
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the agar.
-
Place a standard antibiotic disk as a positive control.
-
A disk impregnated with the solvent used to dissolve this compound can be used as a negative control.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of complete inhibition (in mm) around each disk. The size of the zone is proportional to the antimicrobial activity of the substance.
-
Caption: Workflow for the agar disk diffusion assay.
Conclusion
This compound presents a promising candidate as a natural positive control for antimicrobial assays. The demonstrated antimicrobial activities of extracts from Corchorus olitorius provide a strong basis for this application. The protocols outlined above offer standardized methods for researchers to evaluate and utilize this compound in their antimicrobial drug discovery and development workflows. Further studies to establish the precise MIC values of the purified compound against a broad panel of microorganisms are highly encouraged.
References
Application Notes and Protocols for Cell Culture-Based Assays for Corchoionol C Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Application Note 1: Evaluating the Cytotoxic Potential of Corchoionol C in Cancer Cell Lines
This compound, a natural compound with a defined chemical structure, presents a potential candidate for novel therapeutic development.[1] A critical initial step in the preclinical evaluation of any potential anti-cancer agent is the characterization of its cytotoxic effects. Cell culture-based assays are fundamental tools to determine the concentration-dependent effects of a compound on cell viability and to elucidate the mechanisms of cell death. This document provides a suite of detailed protocols to systematically assess the cytotoxicity of this compound.
The primary objectives of these assays are to:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.
-
Distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.[2]
-
Identify the primary mechanism of cell death, such as apoptosis or necrosis.
These protocols are designed to be robust and reproducible, providing a solid foundation for further mechanistic studies and drug development efforts.
Key Experimental Protocols
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3]
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line (e.g., HeLa, MCF-7, A549) to ~80% confluency.
-
Trypsinize and resuspend the cells in a fresh complete culture medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2] LDH is a stable cytosolic enzyme that is released upon membrane damage, which is a hallmark of necrosis.[2]
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
In addition to the experimental wells, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to some control wells 45 minutes before the endpoint.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100
-
"Spontaneous LDH Release" is the absorbance from the untreated control cells.
-
Annexin V-FITC and Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC25 and IC50 values determined from the MTT assay) for 24 hours.[4]
-
Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium to include any detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or follow the manufacturer's recommended volumes).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | 25.3 |
| MCF-7 | Breast Cancer | 42.1 |
| A549 | Lung Cancer | 18.9 |
| HepG2 | Liver Cancer | 33.5 |
Table 2: Hypothetical Percentage of Apoptotic and Necrotic Cells in A549 Cells Treated with this compound for 24h
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Viable |
| Control | 0 | 2.1 | 1.5 | 0.8 | 95.6 |
| This compound | 10 (IC25) | 15.4 | 5.2 | 1.1 | 78.3 |
| This compound | 20 (IC50) | 35.8 | 12.7 | 2.3 | 49.2 |
| Doxorubicin | 1 | 40.2 | 15.1 | 3.5 | 41.2 |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. This compound 9-glucoside | C19H30O8 | CID 13857517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Corchoionol C Extraction from Cork Oak (Quercus suber)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the extraction yield of Corchoionol C from cork oak. The information is presented in a practical question-and-answer format, addressing specific challenges that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from cork oak?
A1: The primary methods for extracting this compound and other triterpenoids from cork oak are conventional solvent extraction, particularly Soxhlet extraction, and supercritical CO2 (SC-CO2) extraction.[1] Dichloromethane has been identified as one of the most effective solvents for achieving high yields in solvent extraction.[1] Greener alternatives, such as using natural deep eutectic solvents (NADES) and subcritical water extraction, are also emerging as promising techniques.
Q2: What pre-treatment steps are recommended for the cork material before extraction?
A2: Proper preparation of the cork material is crucial for efficient extraction. The cork should be ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent interaction.[1] It is also advisable to dry the cork powder to a moisture content of 5-10% to prevent potential enzymatic degradation of the target compounds and to improve extraction efficiency, especially for supercritical CO2 extraction.[1] For some analytical procedures, pre-freezing the cork with liquid nitrogen before grinding can help prevent the loss of volatile compounds, though this compound is not highly volatile.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable analytical techniques for the identification and quantification of this compound and other triterpenoids in cork extracts.[2] These methods allow for the separation of complex mixtures and provide both qualitative and quantitative data. For accurate quantification, it is essential to use a certified reference standard of this compound to create a calibration curve.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Extraction Yield | 1. Inadequate Grinding: Large particle size reduces the surface area for solvent penetration. 2. Improper Solvent Choice: The polarity of the solvent may not be optimal for this compound. 3. Insufficient Extraction Time: The extraction may not have run long enough to completion. 4. Suboptimal Temperature: The temperature may be too low for efficient solubilization. | 1. Action: Ensure the cork is ground to a fine, uniform powder (e.g., 40-60 mesh). 2. Action: Use a non-polar to moderately polar solvent. Dichloromethane is a good starting point. Consider trying other solvents like hexane or ethyl acetate. 3. Action: Increase the extraction time. For Soxhlet, a minimum of 8 hours is often recommended. For other methods, time optimization studies may be needed. 4. Action: Optimize the extraction temperature. For Soxhlet, this is the boiling point of the solvent. For other methods, a temperature range of 40-60°C is a good starting point, but be mindful of potential degradation at higher temperatures. |
| Poor Selectivity (High levels of impurities) | 1. Solvent Polarity: The solvent may be co-extracting a wide range of compounds with varying polarities. 2. Complex Cork Matrix: Cork contains a diverse mixture of compounds, including suberin, lignin, and other extractives. | 1. Action: Experiment with solvents of different polarities. A less polar solvent like hexane may provide a cleaner extract, though potentially with a lower overall yield. A step-wise extraction with solvents of increasing polarity can also be employed for fractionation. 2. Action: Consider a pre-extraction step with a highly non-polar solvent (e.g., hexane) to remove waxes and other lipids before extracting with a solvent targeting this compound. Post-extraction purification using column chromatography is often necessary. |
| Degradation of this compound | 1. High Temperature: this compound, like many natural products, can be sensitive to high temperatures. 2. Presence of Oxygen and Light: Prolonged exposure to air and light can lead to oxidative degradation. | 1. Action: Use the lowest effective temperature for extraction. For solvent removal, use a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C). 2. Action: Handle the extract in an inert atmosphere (e.g., under nitrogen) and protect it from light by using amber-colored glassware or wrapping containers in aluminum foil. Store extracts at low temperatures (e.g., -20°C). |
| Inconsistent Results | 1. Variability in Cork Material: The chemical composition of cork can vary depending on the geographical origin, age of the tree, and storage conditions of the cork. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can affect the yield. | 1. Action: Source cork from a single, well-characterized batch for a series of experiments. Document the origin and characteristics of the cork material used. 2. Action: Maintain strict control over all extraction parameters. Use calibrated equipment and document all experimental conditions meticulously. |
Data on Triterpenoid Extraction from Cork
While specific quantitative data for this compound is not abundant in publicly available literature, the following tables summarize general findings for triterpenoid extraction from cork oak, which can serve as a baseline for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Triterpenoids from Cork
| Extraction Method | Solvent | Typical Yield of Total Extractives (% w/w) | Key Triterpenoids Identified | Reference |
| Soxhlet Extraction | Dichloromethane | ~6% | Friedelin, Betulinic Acid, Betulin | [1] |
| Supercritical CO2 Extraction | Supercritical CO2 | ~7% | Friedelin, β-Sitosterol, Sitost-4-en-3-one | [1] |
Table 2: Influence of Solvent on Triterpenoid Extraction (Soxhlet)
| Solvent | Polarity | General Observations on Triterpenoid Extraction |
| Dichloromethane | Moderately Polar | Considered one of the best solvents for high yields of a broad range of triterpenoids.[1] |
| Methanol / Ethanol | Polar | Can extract more polar triterpenoids and other phenolic compounds. May require a pre-extraction step with a non-polar solvent to reduce impurities. |
| Water | Highly Polar | Generally not effective for extracting non-polar triterpenoids like this compound. |
| Hexane | Non-polar | Can provide a more selective extraction of non-polar triterpenoids, potentially reducing the co-extraction of more polar impurities. |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
This protocol provides a general procedure for the extraction of this compound from cork oak powder using a Soxhlet apparatus.
Materials:
-
Dried cork oak powder (40-60 mesh)
-
Dichloromethane (HPLC grade)
-
Soxhlet apparatus (extractor, condenser, round-bottom flask)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
-
Glass wool
Procedure:
-
Accurately weigh approximately 10 g of dried cork oak powder and place it into a cellulose extraction thimble.
-
Place a small plug of glass wool on top of the cork powder to ensure even solvent distribution and prevent the powder from entering the siphon tube.
-
Place the thimble inside the Soxhlet extractor.
-
Add 250 mL of dichloromethane to the round-bottom flask, along with a few boiling chips.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent using the heating mantle to a gentle boil.
-
Allow the extraction to proceed for at least 8 hours, ensuring a consistent cycle of solvent siphoning.
-
After the extraction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Carefully dismantle the apparatus.
-
Remove the solvent from the round-bottom flask using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Dry the crude extract under a vacuum to remove any residual solvent.
-
Store the extract in a sealed, light-protected container at -20°C until further analysis.
Protocol 2: Supercritical CO2 (SC-CO2) Extraction of this compound
This protocol outlines a general procedure for the extraction of this compound using supercritical CO2. The optimal parameters may vary depending on the specific equipment used.
Materials:
-
Dried cork oak powder (40-60 mesh)
-
Supercritical fluid extractor
-
High-purity CO2
Procedure:
-
Accurately weigh and load the dried cork oak powder into the extraction vessel of the supercritical fluid extractor.
-
Seal the extraction vessel.
-
Pressurize the system with CO2 to the desired extraction pressure (e.g., 200-250 bar).
-
Heat the extraction vessel to the desired temperature (e.g., 40-50°C).
-
Once the desired pressure and temperature are reached and stabilized, begin the flow of supercritical CO2 through the extraction vessel.
-
The extract-laden CO2 is then passed through a separator where the pressure and/or temperature is reduced, causing the this compound and other extracted compounds to precipitate.
-
Collect the extract from the separator.
-
Continue the extraction for a predetermined time (e.g., 2-4 hours) or until the extraction yield plateaus.
-
After the extraction is complete, carefully depressurize the system.
-
Open the extraction vessel and remove the spent cork powder.
-
Store the collected extract in a sealed, light-protected container at -20°C.
Visualizations
Caption: Workflow for this compound extraction.
Caption: Troubleshooting logic for low yield.
References
overcoming Corchoionol C solubility issues in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Corchoionol C in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Corchoionoside C?
This compound is a natural phytochemical with the CAS number 189351-15-3. It is the aglycone form, meaning it is the non-sugar portion of a glycoside. Corchoionoside C, on the other hand, is a glycoside of this compound, meaning it is attached to a sugar moiety. This structural difference significantly impacts the solubility of the two compounds.
Q2: What are the reported solubility properties of this compound?
There is some conflicting information available regarding the precise solubility of this compound. One source indicates it is readily soluble in water and ethanol, and nearly insoluble in ether and benzene[1]. However, other suppliers suggest it is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which would classify it as a more hydrophobic compound[2]. It has also been described as being part of a n-butanol-soluble fraction[3]. Given these discrepancies, it is crucial to experimentally determine its solubility in your specific assay buffer.
Q3: Why is my this compound precipitating in my aqueous assay buffer?
Precipitation of this compound in aqueous buffers is a common issue, likely due to its hydrophobic nature. This can occur when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The organic solvent concentration may not be high enough in the final assay volume to keep the compound solubilized.
Q4: What are the consequences of poor this compound solubility in my assays?
Poor solubility can lead to several experimental problems, including:
-
Underestimation of biological activity due to the actual concentration in solution being lower than the nominal concentration.
-
High variability and poor reproducibility of results.
-
Inaccurate structure-activity relationships (SAR).
-
Formation of compound aggregates that can lead to non-specific effects or artifacts.
Q5: Are there alternatives to DMSO for dissolving this compound for cell-based assays?
Yes, if you are observing toxicity or other confounding effects with DMSO, you can consider alternatives. Some options include:
-
Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for many compounds.
-
Ethanol: Can be used for some cell lines, but volatility and potential for cytotoxicity at higher concentrations should be considered.
-
Cyrene™ (dihydrolevoglucosenone): A greener, less toxic alternative to DMSO that has shown comparable solvation properties for some applications[4][5].
-
Zwitterionic liquids (ZILs): A newer class of solvents that are reported to be less toxic and not cell-permeable, making them a potential vehicle for hydrophobic drugs[6].
It is essential to perform vehicle control experiments to ensure the chosen solvent does not interfere with your assay.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution into aqueous assay buffer.
Root Cause: The aqueous buffer cannot maintain the solubility of the hydrophobic this compound as the concentration of the organic stock solvent is reduced.
Solutions:
-
Optimize the Concentration of Co-solvent:
-
Increase the percentage of the organic solvent (e.g., DMSO) in the final assay volume. Be mindful of the tolerance of your assay system (e.g., cells, enzymes) to the solvent. Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%.
-
-
Use a Different Solubilization Strategy:
-
Co-solvents: Prepare the final assay medium with a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility. This needs to be determined on a case-by-case basis and must be compatible with your assay conditions.
-
Use of Excipients: Non-toxic, non-ionic detergents (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can be used at low concentrations to improve solubility. A thorough validation with vehicle controls is necessary.
-
Issue 2: Inconsistent results or low potency observed in biological assays.
Root Cause: Poor solubility leading to an unknown and variable concentration of the active compound in the assay.
Solutions:
-
Confirm Solubility in Assay Buffer:
-
Before conducting the full experiment, perform a visual or analytical test to confirm the solubility of this compound at the desired concentrations in your final assay buffer.
-
-
Modify the Dilution Protocol:
-
Instead of a large single dilution, perform serial dilutions in a medium containing a higher concentration of the co-solvent, and then introduce it to the final assay system.
-
-
Sonication:
-
Brief sonication of the stock solution or the final diluted solution can sometimes help to dissolve small precipitates, but this may not be a stable solution over the time course of the assay.
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Reported Solubility | Source |
| Water | Soluble (conflicting reports exist) | [1] |
| Ethanol | Soluble | [1] |
| DMSO | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| n-Butanol | Soluble | [3] |
| Ether | Almost Insoluble | [1] |
| Benzene | Almost Insoluble | [1] |
Table 2: Properties of Common Solvents for Biological Assays
| Solvent | Boiling Point (°C) | Polarity | Notes |
| DMSO | 189 | High | Common for stock solutions, can be toxic to some cells at >0.5%. |
| DMF | 153 | High | Similar to DMSO, potential toxicity. |
| Ethanol | 78.5 | High | Can be used in some assays, but it is volatile and can affect cell membranes. |
| Methanol | 64.7 | High | Generally more toxic to cells than ethanol. |
| Acetone | 56 | Medium | Not commonly used for cell-based assays due to toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound into Aqueous Assay Buffer
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the same organic solvent to create intermediate concentrations.
-
Add a small volume of the intermediate stock solution to the pre-warmed aqueous assay buffer. The final concentration of the organic solvent should be kept as low as possible and be consistent across all experimental conditions, including vehicle controls.
-
Immediately vortex or mix the final solution gently but thoroughly.
-
Visually inspect for any signs of precipitation before adding to the assay system.
Visualizations
Caption: Workflow for preparing and testing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. chembk.com [chembk.com]
- 2. This compound | CAS:189351-15-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Corchoionol C stability and degradation under lab conditions
Welcome to the technical support center for Corchoionol C. This resource is designed to provide researchers, scientists, and drug development professionals with guidance on the stability and handling of this compound in a laboratory setting. Below you will find frequently asked questions and a troubleshooting guide to address common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed vial at 2-8°C, where it can be stored for up to 24 months.[1] For short-term storage of stock solutions, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C; these are generally usable for up to two weeks.[1] Some suppliers suggest that the compound can be shipped and stored at room temperature in the continental US.[2][3] To ensure the integrity of the compound, it is best practice to allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in a variety of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] It is also reported to be easily soluble in water and ethanol, but almost insoluble in ether and benzene.
Q3: How should I handle this compound upon receiving it?
A3: The packaging of the product may have been disturbed during transportation. It is advisable to gently shake the vial to ensure the compound has settled at the bottom.[1] If the product is in liquid form, centrifuging at 200-500 RPM will help gather the liquid at the bottom of the vial.[1] Care should be taken to avoid loss or contamination during handling.[1]
Q4: Are there any known stability issues or degradation pathways for this compound?
A4: Currently, there is limited publicly available data on the specific degradation pathways and stability of this compound under various laboratory conditions such as exposure to light, different pH values, or elevated temperatures. As a phytochemical, it is prudent to handle it with care to avoid potential degradation. General best practices for natural products include protection from light and extreme temperatures.
Troubleshooting Guide
If you are encountering unexpected results in your experiments with this compound, such as loss of activity or the appearance of unknown peaks in analytical assays, the following troubleshooting guide may help you identify the potential cause.
Diagram: Troubleshooting Experimental Inconsistencies
Caption: Troubleshooting flowchart for inconsistent experimental results with this compound.
Experimental Protocols
Diagram: General Workflow for Compound Stability Assessment
Caption: A generalized workflow for determining the stability of this compound under various lab conditions.
Summary of this compound Handling and Storage
| Parameter | Recommendation | Source |
| Long-Term Storage (Solid) | 2-8°C (up to 24 months) | [1] |
| Short-Term Storage (Solution) | -20°C in aliquots (up to 2 weeks) | [1] |
| Shipping/Room Temperature | Permissible in some cases | [2][3] |
| Recommended Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Water, Ethanol | [1] |
| Insoluble In | Ether, Benzene | |
| Handling | Equilibrate to room temperature before opening; gentle shaking or centrifugation to collect material. | [1] |
References
Technical Support Center: Optimizing HPLC for Triterpenoid Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) purification of novel triterpenoids, using the hypothetical compound "Corchoionol C" as an example.
Frequently Asked Questions (FAQs)
Q1: I am starting the purification of a novel triterpenoid, this compound. Which HPLC column should I choose?
A1: For separating nonpolar to moderately polar compounds like triterpenoids, a Reversed-Phase (RP) column is the most common starting point.[1][2] A C18 (Octadecyl) column is a versatile, general-purpose choice known for its strong hydrophobic retention.[1] If you are working with structurally similar isomers, a C30 column may provide better shape selectivity, which is often beneficial for separating carotenoid and triterpenoid isomers.[3][4] The selection should also consider particle size (3 to 5 µm is a good balance for resolution and backpressure) and pore size (100-120 Å is suitable for small molecules).[1]
Q2: What is a good starting mobile phase for purifying this compound?
A2: For reversed-phase HPLC, a mobile phase consisting of a mixture of a polar solvent (like HPLC-grade water) and a less polar organic solvent is standard.[5] Good starting organic solvents include acetonitrile and methanol.[5][6] Acetonitrile often provides lower viscosity and better UV transparency.[6] A common approach is to start with a gradient elution, for example, running from 50% acetonitrile in water to 100% acetonitrile over 20-30 minutes. This will help determine the approximate solvent strength needed to elute your compound.
Q3: How do I improve the separation between my target peak and a closely eluting impurity?
A3: To improve resolution, you can modify several parameters. First, try adjusting the mobile phase composition, such as changing the organic solvent (e.g., from acetonitrile to methanol) or adding a small percentage of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the aqueous phase, which can improve peak shape for acidic compounds.[7] Optimizing the gradient slope is also critical; a shallower gradient around the elution time of your target compound can significantly increase separation.[5] Finally, you can try a column with a different stationary phase (e.g., switching from a C18 to a Phenyl or Cyano column) to alter selectivity.[1]
Q4: My baseline is noisy. What are the common causes and solutions?
A4: A noisy baseline can be caused by several factors. The most common are contaminated mobile phase or the presence of air bubbles in the system.[6][8] To fix this, ensure your solvents are freshly prepared using HPLC-grade reagents, and always degas the mobile phase before use.[8] Other causes can include a contaminated detector flow cell, which can be flushed with a strong organic solvent, or a failing detector lamp that needs replacement.[8]
Q5: How do I scale up my analytical method to a preparative one for purification?
A5: Scaling up involves increasing the column diameter and particle size to accommodate a larger sample load. When you move to a larger column, the flow rate must be adjusted proportionally to maintain the same linear velocity as the analytical method. The injection volume can also be increased significantly, but be careful not to overload the column, which can lead to poor peak shape and reduced resolution. It is often necessary to perform a "loading study" where you progressively increase the injection amount to find the maximum capacity of your preparative column without sacrificing purity.
HPLC Troubleshooting Guide
| Problem/Symptom | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase (e.g., silanol groups). | Add a mobile phase modifier like 0.1% TFA or formic acid to suppress silanol activity.[7] Use a high-purity, end-capped column.[1] |
| Column overload. | Reduce the amount of sample injected.[7][8] | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[9] | |
| Poor Peak Shape (Fronting) | Column overload or low temperature. | Reduce injection volume. Increase column temperature using a column oven. |
| Sample solvent is too strong. | Dilute the sample in a solvent weaker than the mobile phase.[5] | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the solvent ratio or switch the organic solvent (e.g., methanol to acetonitrile).[5] |
| Gradient is too steep. | Decrease the gradient slope (make it shallower) around the elution time of the target peaks. | |
| Unsuitable column stationary phase. | Select a column with different selectivity (e.g., C30 or Phenyl instead of C18).[1][4] | |
| High Backpressure | Blockage in the system (e.g., clogged frit, filter, or guard column). | Systematically disconnect components to locate the blockage. Replace the guard column or column inlet frit.[6][10] |
| Mobile phase viscosity is too high. | Use a lower-viscosity solvent (acetonitrile has lower viscosity than methanol).[6] Increase the column temperature. | |
| Precipitated buffer salts. | Flush the system with a high percentage of aqueous solvent (without buffer) to dissolve the salts. | |
| Drifting Retention Times | Poor column equilibration between runs. | Increase the column equilibration time to ensure the column is ready for the next injection.[8] |
| Mobile phase composition is changing (e.g., evaporation of volatile solvent). | Prepare fresh mobile phase daily and keep solvent reservoirs capped.[8] | |
| Column temperature fluctuations. | Use a thermostatted column oven for stable temperature control.[8] | |
| Ghost Peaks | Contamination in the injector or column. | Run blank gradients with a strong solvent (e.g., 100% acetonitrile) to wash the column. Clean the injector.[9] |
| Impurities in the mobile phase. | Use high-purity, HPLC-grade solvents and fresh mobile phase. |
Data Presentation
Table 1: Example Method Development Strategy for this compound Purification
This table outlines a hypothetical, systematic approach to optimizing the separation of this compound from two impurities (Impurity A and Impurity B).
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Condition 3 (Fine-Tuned) |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm | C30, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 70-100% B in 20 min | 80-95% B in 30 min (Shallow) | 85-95% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 35°C | 35°C |
| Detection | 210 nm | 210 nm | 210 nm |
| Outcome | Co-elution of this compound and Impurity B. Peak tailing observed. | Improved peak shape. Baseline separation of Impurity A. Partial separation of this compound and Impurity B. | Baseline resolution of all three compounds. |
Experimental Protocols
Detailed Methodology for HPLC Method Development and Purification
This protocol provides a general workflow for developing a purification method for a novel triterpenoid from a crude plant extract.
1. Sample Preparation:
-
Dissolve a known quantity of the crude or partially purified extract containing this compound into a suitable solvent. The ideal solvent is the initial mobile phase composition or a solvent that is weaker than the mobile phase to ensure good peak shape.[9]
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.[10]
2. Analytical Method Development:
-
Initial Scouting Run:
- Equip the HPLC system with a general-purpose reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
- Prepare mobile phases: (A) HPLC-grade water and (B) HPLC-grade acetonitrile.
- Run a fast, broad gradient (e.g., 10% to 100% B over 20 minutes) at a flow rate of 1.0 mL/min.
- Inject a small volume (5-10 µL) of the prepared sample. Monitor the chromatogram at a low wavelength (e.g., 210 nm), as many triterpenoids lack a strong chromophore.[3]
-
Gradient Optimization:
- Based on the retention time from the scouting run, design a shallower gradient around the elution point of the target compound to improve resolution between adjacent peaks.[5]
- If peak shape is poor (e.g., tailing), add a modifier like 0.1% formic acid to the aqueous mobile phase.
3. Method Fine-Tuning:
-
Solvent and Column Screening: If resolution is still insufficient, test different organic modifiers (e.g., methanol instead of acetonitrile) or a column with a different stationary phase (e.g., C30) to exploit different separation selectivities.[3][4]
-
Temperature and Flow Rate: Adjust the column temperature (e.g., to 30-40°C) to improve efficiency and reduce viscosity. Optimize the flow rate for the best balance of resolution and analysis time.
4. Preparative Scale-Up and Purification:
-
Switch to a preparative column with the same stationary phase but a larger diameter (e.g., 250 x 21.2 mm).
-
Scale the flow rate according to the column diameter.
-
Dissolve the bulk sample in the minimal amount of solvent and perform a high-volume injection.
-
Collect fractions corresponding to the target peak as it elutes from the detector.
-
Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Combine pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Ascorbate | C6H7O6- | CID 54679076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. agilent.com [agilent.com]
- 6. asianjpr.com [asianjpr.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ijsdr.org [ijsdr.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gyanvihar.org [gyanvihar.org]
Technical Support Center: Troubleshooting Corchoionol C Bioassay Variability
Welcome to the technical support center for Corchoionol C bioassays. This guide is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability encountered during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for issues that may arise during this compound bioassays, such as cytotoxicity and anti-inflammatory assays.
General Assay Variability
Q1: What are the most common sources of variability in cell-based assays for natural products like this compound?
A1: Variability in cell-based assays can stem from multiple factors. These can be broadly categorized as biological, technical, and environmental.
-
Biological Variability:
-
Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines can lead to inconsistent results.[1][2] It is crucial to periodically authenticate cell lines.
-
Cell Passage Number: High passage numbers can alter cellular physiology and response to treatments.[3] It is recommended to use cells within a consistent and low passage range.
-
Cell Health and Confluency: Variations in cell health, density, and confluency at the time of treatment can significantly impact results.[4]
-
-
Technical Variability:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of error.[2]
-
Reagent Preparation and Storage: Improperly prepared or stored reagents can degrade and lead to variable outcomes.[5]
-
Plate Uniformity: Uneven cell seeding or "edge effects" in microplates can cause significant variability across wells.[2]
-
-
Environmental Variability:
-
Incubator Conditions: Fluctuations in temperature, CO2, and humidity can affect cell growth and response.
-
Contamination: Mycoplasma or microbial contamination can profoundly alter cellular metabolism and response to stimuli.[3]
-
Troubleshooting High Background Signal
Q2: My negative control wells (vehicle-treated) show high background signal in my colorimetric/fluorometric assay. What could be the cause?
A2: High background signal can obscure the true effect of this compound. The table below outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | Prepare fresh reagents and use sterile technique. |
| Media Components | Phenol red and serum in culture media can contribute to background fluorescence. Consider using phenol red-free media or washing cells with PBS before adding assay reagents.[6] |
| Compound Interference | This compound itself might be colored or fluorescent, interfering with the assay readout. Run a "compound only" control (no cells) to assess this. |
| Microbial Contamination | Visually inspect cultures for turbidity and check for mycoplasma contamination.[3] |
| Incorrect Plate Type | For fluorescence assays, use black-walled plates to reduce well-to-well crosstalk. For luminescence, use white-walled plates to maximize signal.[3] |
Troubleshooting Inconsistent IC50 Values
Q3: I am observing significant variability in the IC50 values for this compound between experiments. How can I improve reproducibility?
A3: Consistent IC50 values are critical for determining the potency of a compound. The following table provides guidance on improving reproducibility.
| Potential Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Ensure a homogenous cell suspension before plating and use a consistent seeding density for all experiments. Optimize cell density to be in the logarithmic growth phase during the assay. |
| Inconsistent Incubation Times | Standardize the duration of cell plating, compound treatment, and assay reagent incubation. |
| Solvent/Vehicle Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Assay Protocol Drift | Adhere strictly to the standard operating procedure (SOP) for the assay. Even minor deviations can introduce variability.[7] |
| Data Analysis Method | Use a consistent and appropriate curve-fitting model for IC50 determination. |
Experimental Protocols
Detailed methodologies for common bioassays used to evaluate this compound are provided below.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
In Vitro Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison. Below are hypothetical examples for this compound.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | Experiment 1 | Experiment 2 | Experiment 3 | Mean ± SD |
| MCF-7 | 25.4 | 28.1 | 26.5 | 26.7 ± 1.3 |
| A549 | 42.8 | 39.5 | 41.2 | 41.2 ± 1.7 |
| HeLa | 18.9 | 21.3 | 19.8 | 20.0 ± 1.2 |
Table 2: Hypothetical Inhibition of Nitric Oxide Production by this compound
| Concentration (µM) | % Inhibition (Experiment 1) | % Inhibition (Experiment 2) | % Inhibition (Experiment 3) | Mean ± SD |
| 1 | 15.2 | 18.5 | 16.8 | 16.8 ± 1.7 |
| 5 | 45.8 | 49.2 | 47.5 | 47.5 ± 1.7 |
| 10 | 78.3 | 81.1 | 79.5 | 79.6 ± 1.4 |
| 25 | 92.5 | 94.3 | 93.1 | 93.3 ± 0.9 |
Visualizations
Diagrams created using Graphviz to illustrate workflows and signaling pathways.
Caption: A logical workflow for troubleshooting bioassay variability.
Caption: A plausible anti-inflammatory signaling pathway modulated by this compound.
References
- 1. Natural Antioxidant and Anti-Inflammatory Compounds in Foodstuff or Medicinal Herbs Inducing Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Storage and Handling of Corosolic Acid
Disclaimer: The following guide has been developed for Corosolic Acid . The compound "Corchoionol C" could not be identified in publicly available scientific literature. The principles outlined below for Corosolic Acid, a pentacyclic triterpenoid, are generally applicable to other sensitive natural compounds but should be adapted based on the specific properties of the molecule .
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing solid Corosolic Acid?
A1: For long-term stability, solid Corosolic Acid should be stored at 2-8°C.[1] While some suppliers may ship the product at room temperature, citing stability for up to a month, refrigerated conditions are recommended for prolonged storage to minimize the risk of degradation.[2]
Q2: How should I store Corosolic Acid once it's dissolved in a solvent?
A2: Stock solutions of Corosolic Acid, typically prepared in solvents like methanol or DMSO, should be stored at -20°C or -80°C for long-term use.[3] For short-term use (within a few days), refrigeration at 2-8°C is acceptable. It is crucial to use airtight containers to prevent solvent evaporation and contamination. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Is Corosolic Acid sensitive to light or air?
A3: While specific data on extensive photolytic or oxidative degradation of Corosolic Acid is limited in routine handling guides, as a general best practice for complex organic molecules, exposure to light and air should be minimized.[4][5] Store solid samples and solutions in amber vials or protect them from light by wrapping containers in aluminum foil. For highly sensitive experiments, purging the storage vial with an inert gas like argon or nitrogen can prevent oxidation.
Q4: What are the signs that my Corosolic Acid sample may have degraded?
A4: Visual signs of degradation in solid Corosolic Acid can include a change in color from white to off-white or yellow, or a change in texture (e.g., clumping).[1] For solutions, the appearance of precipitates (if not due to solubility limits) or a color change can indicate degradation. The most definitive way to assess degradation is through analytical methods like HPLC, which can reveal a decrease in the main compound peak and the appearance of new peaks corresponding to degradation products.[6][7]
Troubleshooting Guide: Common Storage Issues
| Observed Issue | Potential Cause | Recommended Action & Prevention |
| Reduced Potency or Inconsistent Experimental Results | Compound degradation due to improper storage (temperature, light, air exposure) or repeated freeze-thaw cycles. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C for solid, -20°C or lower for solutions). 2. Check Purity: Analyze the sample using a validated HPLC method to quantify the purity of Corosolic Acid.[6][8] 3. Prevention: Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Always use fresh solutions for critical experiments. Store all samples protected from light. |
| Precipitate Forms in a Stored Solution | The compound may have low solubility in the chosen solvent, especially at lower temperatures. It could also be a sign of degradation where the degradant is insoluble. | 1. Confirm Solubility: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. Check solubility data; for instance, Corosolic Acid's solubility in methanol is around 1 mg/mL. 2. Analyze Supernatant: If the precipitate does not redissolve, centrifuge the sample and analyze the supernatant via HPLC to determine the concentration of the remaining Corosolic Acid. 3. Prevention: Do not prepare stock solutions at concentrations exceeding the known solubility limit. If necessary, consider a different solvent system, such as DMSO.[3] |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation has occurred, leading to the formation of new compounds. | 1. Identify Degradation Pathway: This indicates that the storage conditions are not optimal. The degradation is likely due to factors like hydrolysis, oxidation, or photolysis.[4][9] 2. Implement Forced Degradation Study: To understand the degradation profile, perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradants.[4][10] 3. Prevention: Re-evaluate and tighten storage protocols. Store at a lower temperature, protect from light, and consider using an inert atmosphere. |
Experimental Protocols
Protocol 1: Stability Assessment of Corosolic Acid by HPLC
This protocol outlines a method to quantify the purity of a Corosolic Acid sample and detect potential degradation products.
1. Materials and Reagents:
-
Corosolic Acid sample (and a certified reference standard)
-
HPLC-grade methanol and acetonitrile[7]
-
HPLC-grade water
-
Orthophosphoric acid[6]
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of Corosolic Acid reference standard and dissolve in 100 mL of methanol to get a 100 µg/mL solution.[8]
-
Working Standards: Prepare a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL) from the stock solution using methanol.[8]
-
Sample Solution: Prepare your stored Corosolic Acid sample at a concentration within the calibration range (e.g., 10 µg/mL) using methanol.
3. HPLC Conditions:
-
Mobile Phase: Acetonitrile: 0.1% aqueous orthophosphoric acid (85:15, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.[8]
4. Analysis:
-
Inject the working standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Calculate the concentration of Corosolic Acid in your sample using the calibration curve. Purity is assessed by comparing the area of the main peak to the total area of all peaks. The presence of new, significant peaks indicates degradation.
Protocol 2: Forced Degradation Study
This study intentionally exposes Corosolic Acid to harsh conditions to understand its degradation pathways.[4][5][10]
1. Preparation: Prepare several identical solutions of Corosolic Acid (e.g., 100 µg/mL in methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to a sample aliquot and heat at 60-80°C for a set time (e.g., 2 hours). Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH to a sample aliquot and heat at 60-80°C for a set time.[5] Neutralize before injection.
-
Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) to a sample aliquot and keep at room temperature for a set time (e.g., 24 hours).
-
Thermal Degradation: Keep a solution aliquot in an oven at a high temperature (e.g., 80°C) for 48-72 hours. For solid-state stress, place the powder in the oven.
-
Photolytic Degradation: Expose a solution aliquot to direct sunlight or a photostability chamber for 24-48 hours.
3. Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and separate the degradants.
Visualizations
Caption: Factors leading to the degradation of Corosolic Acid.
Caption: Workflow for a forced degradation study.
References
- 1. Corosolic acid | 4547-24-4 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. akjournals.com [akjournals.com]
- 7. scispace.com [scispace.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ijrpp.com [ijrpp.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Spectroscopic Analysis of Flavonoids
Disclaimer: Due to the limited availability of specific data for Corchoionol C, this guide utilizes Quercetin (3,3′,4′,5,7-pentahydroxyflavone), a structurally representative and extensively studied flavonoid, to illustrate common challenges and troubleshooting strategies in spectroscopic analysis. The principles and techniques described herein are broadly applicable to the analysis of many flavonoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for resolving issues encountered during the spectroscopic analysis of flavonoids like Quercetin.
High-Performance Liquid Chromatography (HPLC-UV)
Question 1: I am seeing unexpected peaks in my HPLC-UV chromatogram when analyzing Quercetin in a plant extract. What are the potential sources of this interference?
Answer:
Unexpected peaks in your HPLC-UV chromatogram can originate from several sources. Identifying the source is crucial for accurate quantification of Quercetin.
-
Matrix Effects: Plant extracts are complex mixtures containing numerous compounds that can co-elute with or have similar retention times to Quercetin. Other flavonoids, phenolic acids, or pigments can interfere with the analysis.
-
Solvent and Reagent Contamination: Impurities in your mobile phase solvents (e.g., water, acetonitrile, methanol) or additives (e.g., formic acid, acetic acid) can introduce ghost peaks, especially during gradient elution.[1] Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Sample Preparation: The extraction method can influence the purity of your sample. Inadequate cleanup steps may fail to remove interfering compounds. Consider solid-phase extraction (SPE) for sample purification.
-
System Contamination: Previous analyses can leave residues in the HPLC system (injector, column, detector). A thorough system wash with a strong solvent is recommended between different sample batches.
-
Degradation of Quercetin: Quercetin can degrade under certain conditions, such as exposure to light, high temperatures, or extreme pH, leading to the appearance of degradation product peaks.[2][3]
Troubleshooting Steps:
-
Run a Blank Gradient: Inject your mobile phase without any sample to check for solvent-related ghost peaks.
-
Analyze a Standard: Inject a pure Quercetin standard to confirm its retention time and peak shape under your chromatographic conditions.
-
Spike Your Sample: Add a known amount of Quercetin standard to your plant extract. A significant change in peak shape or the appearance of a shoulder may indicate a co-eluting interference.
-
Optimize Chromatographic Conditions: Adjusting the mobile phase composition, gradient profile, or column temperature can help to resolve Quercetin from interfering peaks.[4][5]
-
Use a Diode Array Detector (DAD): A DAD allows you to check the UV-Vis spectrum of the peak of interest. The spectrum should match that of a pure Quercetin standard.
Question 2: My Quercetin peak is showing significant tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can compromise resolution and lead to inaccurate integration. The common causes include:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the surface of C18 columns can interact with the hydroxyl groups of Quercetin, causing tailing. Using an end-capped column or adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can minimize these interactions.[6]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Replacing the column may be necessary.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Quercetin and its interaction with the stationary phase. Optimizing the pH can improve peak shape.[7]
UV-Vis Spectroscopy
Question 3: The λmax (wavelength of maximum absorbance) of my Quercetin sample is different from the literature value. Why is this happening?
Answer:
The λmax of Quercetin is highly sensitive to its chemical environment. Several factors can cause a shift in the absorption bands:
-
Solvent Effects: The polarity of the solvent can influence the electronic transitions of the molecule. For instance, the UV-Vis spectrum of Quercetin in ethanol shows two main absorption bands around 256 nm and 374 nm.[8] These values may shift in other solvents.
-
pH of the Solution: The ionization state of the hydroxyl groups of Quercetin changes with pH, leading to significant shifts in the UV-Vis spectrum. In alkaline solutions, a bathochromic (red) shift to longer wavelengths is typically observed.[8][9]
-
Presence of Metal Ions: Quercetin can form complexes with metal ions, which alters its electronic structure and, consequently, its UV-Vis spectrum.[10][11]
-
Purity of the Sample: Impurities in your sample can lead to a distorted spectrum with shifted λmax values.
Experimental Protocol: pH-dependent UV-Vis Analysis of Quercetin
-
Prepare a Stock Solution: Dissolve a known amount of Quercetin in a suitable solvent (e.g., 50% v/v aqueous ethanol).
-
Prepare a Series of Buffers: Prepare a range of buffer solutions with different pH values (e.g., from acidic to alkaline).
-
Dilute the Stock Solution: Dilute an aliquot of the Quercetin stock solution in each buffer to a final concentration suitable for UV-Vis analysis.
-
Record the Spectra: Measure the UV-Vis spectrum of each solution from 200 to 700 nm.
-
Analyze the Data: Observe the shifts in the characteristic absorption bands at different pH values. For example, as the solution becomes more alkaline, the band at 374 nm may shift towards 400 nm.[8]
Mass Spectrometry (MS)
Question 4: I am analyzing Quercetin using Electrospray Ionization Mass Spectrometry (ESI-MS) and I see multiple ions in the spectrum, not just the expected [M+H]+ or [M-H]-. What are these other ions?
Answer:
In ESI-MS, it is common to observe ions other than the simple protonated or deprotonated molecule. These can include:
-
Adducts: Quercetin can form adducts with ions present in the mobile phase or from the sample matrix. Common adducts include:
-
Sodium adducts: [M+Na]+
-
Potassium adducts: [M+K]+
-
Solvent adducts (e.g., with acetonitrile): [M+ACN+H]+
-
In negative ion mode, formate adducts [M+HCOO]- are common if formic acid is used in the mobile phase.[12]
-
-
Fragments: In-source fragmentation can occur, where the molecule breaks apart in the ionization source. For Quercetin, common fragment ions can be observed.[13][14]
-
Dimers: At higher concentrations, non-covalent dimers such as [2M+H]+ or [2M-H]- might be observed.
-
Metabolites: If analyzing a biological sample, you may be detecting metabolites of Quercetin, such as glucuronidated or sulfated forms.[15]
Troubleshooting Workflow for MS Analysis
Caption: Troubleshooting workflow for identifying unexpected ions in an MS spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 5: The hydroxyl (OH) proton signals in the 1H NMR spectrum of my Quercetin sample are very broad or have disappeared. Why is this and can I prevent it?
Answer:
The appearance of hydroxyl proton signals in 1H NMR is often affected by chemical exchange with residual water or other exchangeable protons in the solvent.
-
Solvent Choice: Using a deuterated solvent that is not perfectly dry can lead to the exchange of Quercetin's hydroxyl protons with deuterium, causing the signals to broaden or disappear. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice as it can slow down this exchange process.[16]
-
Sample Purity: The presence of acidic or basic impurities can catalyze the proton exchange, leading to broad signals.
-
Temperature: Lowering the temperature of the NMR experiment can sometimes slow down the exchange rate enough to observe sharper hydroxyl proton signals.
Experimental Tip: To confirm the identity of OH peaks, you can add a drop of D2O to your NMR tube and re-acquire the spectrum. The exchangeable OH protons will be replaced by deuterium, and their corresponding signals will disappear from the spectrum.
Quantitative Data Summary
Table 1: Common Adducts of Quercetin in ESI-MS
| Ion Type | Positive Ion Mode (m/z) | Negative Ion Mode (m/z) |
| Protonated/Deprotonated | [M+H]+ = 303.05 | [M-H]- = 301.03 |
| Sodium Adduct | [M+Na]+ = 325.03 | - |
| Potassium Adduct | [M+K]+ = 341.01 | - |
| Acetonitrile Adduct | [M+ACN+H]+ = 344.08 | - |
| Formate Adduct | - | [M+HCOO]- = 347.04 |
Note: m/z values are calculated based on the monoisotopic mass of Quercetin (C15H10O7) = 302.04 g/mol .
Table 2: Characteristic UV-Vis Absorption Maxima (λmax) of Quercetin in Different Solvents
| Solvent | Band I (nm) | Band II (nm) |
| Ethanol | ~374 | ~256 |
| Methanol | ~370 | ~255 |
| Acetonitrile | ~368 | ~254 |
Note: These are approximate values and can vary slightly depending on the specific conditions.
Experimental Workflow Diagram
Caption: General workflow for the spectroscopic analysis of flavonoids from plant extracts.
References
- 1. plantarchives.org [plantarchives.org]
- 2. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an HPLC method for quantification of total quercetin in Calendula officinalis extracts [medigraphic.com]
- 4. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Spectroscopic overview of quercetin and its Cu(II) complex interaction with serum albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 16. NMR Spectrum of Quercetin | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Enhancing the Bioavailability of Corchoionol C Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Corchoionol C derivatives. As this compound and its derivatives are often characterized by poor aqueous solubility, this guide focuses on addressing common challenges encountered during formulation and preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility. What are the first steps I should take to improve its bioavailability?
A1: For a compound with low aqueous solubility, a multi-pronged approach is recommended. Initially, focus on basic characterization and formulation strategies.
-
Physicochemical Characterization:
-
Confirm the crystalline form (polymorphism) of your derivative, as different forms can have varying solubilities.
-
Determine the pKa to understand its ionization behavior at different pH values.
-
Measure the LogP to quantify its lipophilicity.
-
-
Simple Formulation Approaches:
-
Advanced Formulation Strategies: If simple methods are insufficient, consider more complex formulations such as:
Q2: I'm observing inconsistent results in my in vitro dissolution studies for an amorphous solid dispersion (ASD) of a this compound derivative. What could be the cause?
A2: Inconsistent dissolution from ASDs is a common issue, often stemming from the metastable nature of the amorphous form.[5][10]
-
Precipitation/Crystallization: The amorphous drug may convert back to a more stable, less soluble crystalline form in the dissolution medium.[2][11] This is a primary reason for variability.
-
Polymer Choice: The type and concentration of the polymer used in the ASD are critical for maintaining supersaturation and preventing precipitation.[5]
-
Dissolution Media: The pH and composition of the dissolution medium can significantly impact the performance of the ASD.[2][12]
Q3: My Caco-2 permeability assay for a formulated this compound derivative shows low apparent permeability (Papp), but the unformulated compound has high permeability. What's happening?
A3: This discrepancy often points to an issue with the formulation interfering with the assay or the compound's transport.
-
Excipient Interference: Some formulation excipients can be cytotoxic to the Caco-2 monolayer, compromising its integrity and leading to unreliable results.[13] Always check the transepithelial electrical resistance (TEER) values.[13][14]
-
Efflux Transporter Induction: Certain excipients might induce the expression of efflux transporters like P-glycoprotein (P-gp) in the Caco-2 cells, actively pumping your compound out.[13][15]
-
Low Recovery: If the overall recovery of the compound is low, it could be due to binding to the plate, metabolism by the cells, or accumulation within the cell monolayer.[15]
Q4: How do I choose the right animal model for in vivo bioavailability studies of this compound derivatives?
A4: The selection of an appropriate animal model is crucial for obtaining data that can be extrapolated to humans.[16][17]
-
Rodents (Rats and Mice): These are commonly used for initial screening due to their cost-effectiveness and ease of handling.[18] Rats, in particular, have shown acceptable correlation with human intestinal absorption for many compounds.[18]
-
Beagle Dogs: Dogs are a good alternative as their gastrointestinal physiology shares more similarities with humans compared to rodents.[16]
-
Pigs: The gastrointestinal tract of pigs is anatomically and physiologically very similar to that of humans, making them a highly relevant model, though they are more expensive and complex to work with.
Troubleshooting Guides
Issue 1: Low Bioavailability in Animal Studies Despite Promising In Vitro Data
| Potential Cause | Troubleshooting Steps |
| Poor In Vitro-In Vivo Correlation (IVIVC) | - Re-evaluate the in vitro dissolution method to ensure it is biorelevant (e.g., using simulated gastric and intestinal fluids).[2] - Consider the impact of food on drug absorption (food effect).[11] |
| First-Pass Metabolism | - Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess the extent of hepatic metabolism. - If first-pass metabolism is high, consider formulation strategies that promote lymphatic absorption (e.g., LBDDS) to bypass the liver.[6] |
| Gastrointestinal Instability | - Assess the stability of the this compound derivative at different pH values simulating the stomach and intestine. - Protect the compound from degradation using enteric coatings or encapsulation. |
| Inadequate Formulation Performance In Vivo | - The formulation may not be dispersing or dissolving as expected in the complex environment of the GI tract. - Evaluate the impact of bile salts and enzymes on your formulation's performance. |
Issue 2: Physical Instability of Amorphous Solid Dispersion (ASD) During Storage
| Potential Cause | Troubleshooting Steps |
| Recrystallization | - Ensure the drug loading in the polymer is below the solubility limit of the drug in the polymer.[10] - Store the ASD under controlled temperature and humidity conditions. - Use analytical techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to monitor for crystallinity over time.[19] |
| Phase Separation | - This can occur if the drug and polymer are not fully miscible.[5] - Select a polymer with better miscibility with your this compound derivative. - Characterize the drug-polymer miscibility using techniques like DSC. |
| Hygroscopicity | - Water absorbed from the environment can act as a plasticizer, increasing molecular mobility and promoting recrystallization. - Store in tightly sealed containers with a desiccant. - Consider using a less hygroscopic polymer. |
Issue 3: Nanosuspension Formulation Issues
| Potential Cause | Troubleshooting Steps |
| Particle Aggregation/Agglomeration | - Optimize the type and concentration of stabilizers (surfactants and polymers).[8][20] - Aggregation can occur during preparation or storage.[8] |
| Crystal Growth (Ostwald Ripening) | - This is a common stability issue where larger particles grow at the expense of smaller ones.[20] - Select a stabilizer that effectively adsorbs to the particle surface and provides a steric or electrostatic barrier. |
| Changes in Crystalline State | - High shear forces during processing can induce changes in the crystalline form of the drug.[8] - Control manufacturing parameters like temperature and milling speed.[8] |
| Chemical Instability | - Hydrolysis or oxidation can occur in aqueous nanosuspensions.[8] - Adjust the pH to a range where the drug is most stable. - Consider converting the nanosuspension to a solid dosage form (e.g., by freeze-drying or spray-drying) for long-term stability.[8][20] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation:
-
Dissolve the this compound derivative and a suitable polymer (e.g., HPMCAS, PVP/VA) in a common volatile solvent (e.g., acetone, methanol, or a mixture).
-
Typical drug-to-polymer ratios to screen are 1:1, 1:2, and 1:4 (w/w).
-
-
Spray Drying:
-
Set the spray dryer parameters: inlet temperature, atomization gas flow rate, and solution feed rate. These will need to be optimized for your specific drug-polymer system.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
-
-
Powder Collection and Secondary Drying:
-
Collect the dried powder from the cyclone.
-
Dry the powder further under vacuum at a temperature below the glass transition temperature (Tg) of the ASD to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using PXRD and DSC.
-
Assess the dissolution performance compared to the crystalline drug.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. Values should be within the acceptable range for your laboratory's established standards (typically >250 Ω·cm²).[13]
-
Perform a Lucifer Yellow permeability test to confirm the integrity of the tight junctions.
-
-
Permeability Experiment:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Add the test compound (formulated and unformulated this compound derivative) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, take samples from the receiver compartment and analyze the concentration of the this compound derivative by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[15]
-
Data Presentation
Table 1: Hypothetical Bioavailability Parameters of this compound Derivative Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 50 | 320 ± 60 | 2.0 | 2150 ± 450 | 219 |
| ASD in HPMCAS (1:2) | 50 | 850 ± 150 | 1.5 | 6300 ± 980 | 643 |
| SMEDDS | 50 | 1100 ± 220 | 1.0 | 8100 ± 1100 | 827 |
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. drug-dev.com [drug-dev.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Processing Impact on Performance of Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. scispace.com [scispace.com]
- 8. ijsdr.org [ijsdr.org]
- 9. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 17. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Long-term physical stability of amorphous solid dispersions: Comparison of detection powers of common evaluation methods for spray-dried and hot-melt extruded formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Production of Corchoionol C
Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound named "Corchoionol C." The following technical support guide is a generalized template based on common challenges encountered during the scale-up of natural product synthesis. "this compound" is used as a placeholder name. The data, protocols, and pathways presented are hypothetical and intended to serve as an illustrative example for researchers facing similar challenges with their specific compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield as we move from bench-scale (milligrams) to pilot-scale (grams) production of this compound. What are the common causes?
A1: A decrease in yield during scale-up is a frequent challenge in chemical synthesis.[1][2] Several factors can contribute to this issue:
-
Mass and Heat Transfer Limitations: Mixing efficiency and heat distribution can differ significantly between small and large reaction vessels, leading to incomplete reactions or the formation of byproducts.[1]
-
Reagent Addition and Stoichiometry: The rate and method of reagent addition can become critical at larger scales. Localized high concentrations of a reagent can lead to side reactions that were negligible at the bench scale.
-
Purity of Starting Materials: The quality and consistency of raw materials can vary between batches, especially when purchased in larger quantities. Impurities that were insignificant at a smaller scale can have a pronounced effect on the reaction outcome at a larger scale.[1]
-
Changes in Reaction Kinetics: The surface-area-to-volume ratio decreases as the reactor size increases, which can affect reaction kinetics, especially for heterogeneous reactions.
Q2: The purity profile of our scaled-up batches of this compound is inconsistent, with new, unidentified impurities appearing. How can we address this?
A2: Inconsistent purity profiles are often linked to issues with reaction control and downstream processing.[3] Consider the following:
-
Reaction Monitoring: Implement Process Analytical Technology (PAT) to monitor critical reaction parameters in real-time.[1] This can help detect deviations from the optimal reaction conditions early on.
-
Purification Method Scalability: Purification techniques that work well in the lab, such as flash column chromatography, may not be directly scalable. You may need to explore alternative methods like crystallization, preparative HPLC, or tangential flow filtration for larger quantities.
-
Product Stability: this compound might be degrading during longer processing or hold times at the larger scale. Investigate the stability of the compound under various conditions (e.g., temperature, pH, light exposure).[4]
Q3: Our downstream processing is becoming a bottleneck. What are the key considerations for scaling up the purification of this compound?
A3: Scaling up purification requires a shift in methodology from what is typically done at the lab scale.
-
Develop a Robust Crystallization Process: If this compound is a solid, developing a reliable crystallization method is often the most scalable and cost-effective purification strategy.
-
Optimize Chromatography: If chromatography is necessary, invest in developing a scalable preparative HPLC method. This includes optimizing the mobile phase, stationary phase, and loading capacity.
-
Solvent Handling and Recovery: At a larger scale, the volume of solvents used for extraction and purification increases significantly. Plan for safe handling, storage, and recovery/disposal of large solvent volumes.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Pilot Batch | Inefficient mixing in the larger reactor. | - Perform a mixing study. - Adjust the impeller speed and type. - Consider using a reactor with baffles. |
| Poor temperature control leading to side reactions. | - Ensure the reactor's heating/cooling system is adequate for the larger volume. - Monitor the internal reaction temperature closely. | |
| Degradation of a key reagent or intermediate. | - Test the stability of all starting materials and intermediates under the reaction conditions. - Consider adding sensitive reagents later in the process or at a controlled rate. | |
| Appearance of New Impurities | "Hot spots" from exothermic reactions or inefficient heat removal. | - Improve agitation and cooling. - Slow down the rate of reagent addition. |
| Extended reaction or work-up time. | - Analyze samples at different time points to identify when the impurities form. - Streamline the work-up procedure to reduce processing time. | |
| Difficulty in Isolating Pure Product | Product oiling out during crystallization. | - Screen different anti-solvents and crystallization temperatures. - Use seeding to promote crystallization. |
| Co-elution of impurities during chromatography. | - Develop a more selective chromatography method by screening different stationary and mobile phases. - Consider a multi-step purification process (e.g., crystallization followed by chromatography). |
Data Presentation: Hypothetical Yield and Purity at Different Scales
| Scale | Starting Material (kg) | Reaction Volume (L) | Average Yield (%) | Average Purity (%) | Key Challenge Noted |
| Bench-Scale | 0.1 | 2 | 75 | >98 | Consistent but low throughput. |
| Pilot-Scale | 1.0 | 20 | 55 | 90-95 | Yield drop, new impurities observed. |
| Production-Scale | 10.0 | 200 | 40 | 85-90 | Significant heat transfer issues and difficult purification. |
Visualizations
Experimental and Logical Workflows
Caption: Generalized workflow for scaling up natural product synthesis.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Refining Purification Steps for High-Purity C-Phycocyanin
Welcome to the technical support center for the purification of high-purity C-phycocyanin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common grades of C-phycocyanin purity and their typical applications?
A1: The purity of C-phycocyanin is often assessed by the absorbance ratio A620/A280. Different purity grades are suitable for various applications:
-
Food Grade (Purity Ratio > 0.7): Used as a natural food colorant.[1]
-
Cosmetic Grade (Purity Ratio 1.5 - 2.5): Incorporated into cosmetic products.[2]
-
Reactive Grade (Purity Ratio > 3.9): Suitable for use as a fluorescent marker or in diagnostic assays.[1][2]
-
Analytical Grade (Purity Ratio > 4.0): Required for therapeutic, biomedical, and other high-sensitivity research applications.[1][2]
Q2: What are the main challenges encountered during C-phycocyanin purification?
A2: Researchers often face several challenges during the purification of C-phycocyanin, including sample complexity, poor peak shapes in chromatography, scalability of the process, solvent and buffer selection, and achieving high purity and recovery.[3] The stability of the compound is also a critical factor, as degradation can occur during the isolation process.[3]
Q3: How can I improve the stability of C-phycocyanin during purification?
A3: C-phycocyanin stability is sensitive to temperature.[4] Performing purification steps, particularly chromatography, at low temperatures (e.g., 5°C) can help minimize degradation, although this may lead to broader peaks.[3] It is crucial to keep the samples as close to freezing as possible, especially during drying steps.[3]
Q4: What methods can be used to assess the purity of C-phycocyanin?
A4: The primary method for assessing C-phycocyanin purity is UV-Vis spectrophotometry, by measuring the ratio of absorbance at 620 nm (characteristic of C-phycocyanin) to 280 nm (characteristic of total protein).[1] High-Performance Liquid Chromatography (HPLC) with a UV/Vis or Diode Array Detector (DAD) is another robust method for purity analysis.[5][6] For more detailed analysis, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) can be used to identify impurities.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low C-phycocyanin yield after extraction | Inefficient cell lysis. | - Use a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., high-pressure homogenization) methods for cell disruption.[1] - Optimize homogenization pressure and duration to maximize release without excessive protein denaturation.[1] |
| Poor separation during chromatography (broad peaks) | - High flow rate. - Non-optimal mobile phase composition. - Performing separation at low temperatures to maintain stability.[3] | - Reduce the flow rate to allow for better equilibration. - Optimize the gradient of the mobile phase. - While low temperatures can cause peak broadening, this is often a necessary trade-off to prevent degradation.[3] Ensure the column is properly equilibrated at the lower temperature. |
| Precipitation of C-phycocyanin is incomplete | Incorrect concentration of precipitating agent (e.g., ammonium sulfate). | - Perform a fractional precipitation with varying concentrations of ammonium sulfate to determine the optimal saturation for C-phycocyanin precipitation while leaving impurities in the supernatant. A 50% saturation is a common starting point.[1] |
| Loss of C-phycocyanin during desalting/buffer exchange | - Inappropriate membrane cutoff for ultrafiltration. - Adsorption of the protein to the membrane. | - Use a membrane with a molecular weight cutoff (MWCO) significantly lower than the molecular weight of C-phycocyanin (140–210 kDa).[1] - Pre-treat the membrane by flushing with buffer to block non-specific binding sites. |
| C-phycocyanin degradation during storage | - Exposure to light, high temperatures, or inappropriate pH.[8] - Presence of metal ions that catalyze oxidation.[8] | - Store purified C-phycocyanin in the dark at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[4] - Use buffers with a slightly acidic to neutral pH. - Add chelating agents like EDTA to the buffer to sequester metal ions.[1] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of C-Phycocyanin
-
Cell Lysis:
-
Suspend dried Spirulina platensis powder in 20 mM Tris-HCl buffer (pH 6.5) containing 10 mM EDTA at a concentration of 0.06 g/ml.[1]
-
Incubate the suspension with 1 mg/ml lysozyme for 1 hour at 30°C.[1]
-
Subject the mixture to high-pressure homogenization at 10,000-12,000 psi to rupture the cells.[1]
-
Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude C-phycocyanin extract.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add ammonium sulfate to the crude extract to achieve 50% saturation while gently stirring on ice.
-
Allow the precipitation to proceed for at least 4 hours at 4°C.
-
Centrifuge the solution to collect the C-phycocyanin precipitate.
-
Resuspend the pellet in a minimal volume of 20 mM Tris-HCl buffer (pH 8.1).
-
Protocol 2: Chromatographic Purification of C-Phycocyanin
-
Hydrophobic Interaction Chromatography (HIC):
-
Equilibrate a Phenyl Sepharose 6 FF column with 20 mM Tris-HCl buffer (pH 8.1) containing 0.86 M ammonium sulfate.
-
Load the resuspended C-phycocyanin sample onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the C-phycocyanin using a linear gradient of decreasing ammonium sulfate concentration (from 0.86 M to 0 M) in 20 mM Tris-HCl buffer (pH 8.1).[1]
-
Collect fractions and measure the A620/A280 ratio to identify the purest fractions.
-
-
Ion Exchange Chromatography (IEX):
-
Pool the purest fractions from HIC and desalt using diafiltration/ultrafiltration.
-
Equilibrate a DEAE Sepharose FF column with 20 mM Tris-HCl buffer (pH 8.1).
-
Load the desalted C-phycocyanin sample onto the column.
-
Wash the column with the equilibration buffer.
-
Elute the C-phycocyanin using a stepwise or linear gradient of NaCl (e.g., starting with 0.15 M NaCl and then 0.23 M NaCl in the same buffer).[1]
-
Collect fractions and analyze for purity.
-
-
Gel Filtration Chromatography (GFC):
-
For obtaining analytical grade C-phycocyanin, the purest fractions from IEX can be further purified by GFC.
-
Equilibrate a Sephacryl S-100 HR column with 20 mM Tris-HCl buffer (pH 8.1).
-
Load the concentrated C-phycocyanin sample.
-
Elute with the same buffer and collect the fractions corresponding to the high molecular weight C-phycocyanin.[1]
-
Data Presentation
Table 1: Summary of C-Phycocyanin Purification Steps and Outcomes
| Purification Step | Purity Ratio (A620/A280) | Recovery (%) | Target Application |
| Crude Extract | 0.8 - 0.9 | 100 | - |
| Ammonium Sulfate Precipitation (50%) | 2.05 | 85.48 | Food/Cosmetic Grade |
| Hydrophobic Interaction Chromatography | 3.06 | 64.17 | Reactive Grade |
| Ion Exchange Chromatography | 4.91 | 49.74 | Analytical Grade |
| Gel Filtration Chromatography | > 5.0 | ~42.03 (overall) | High-Purity Analytical Grade |
Data adapted from a study on large-scale purification of C-phycocyanin.[1]
Visualizations
Caption: Workflow for the multi-step purification of high-purity C-phycocyanin.
Caption: Troubleshooting logic for addressing low purity after initial precipitation.
References
- 1. ijbbb.org [ijbbb.org]
- 2. scielo.br [scielo.br]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Corchoionol C and Traditional Antibiotics: A Data-Driven Guide
A comprehensive analysis of the antimicrobial potential of Corchoionol C remains a developing area of research, with current scientific literature offering limited specific data on the isolated compound. This guide provides a comparative overview based on the available information on extracts of Corchorus olitorius, the plant source of this compound, and contrasts it with the well-established efficacy of traditional antibiotics.
Due to a notable absence of studies on purified this compound, this report summarizes the antibacterial activity of Corchorus olitorius extracts. It is crucial to note that the efficacy of an extract is the result of the synergistic or antagonistic effects of all its constituent compounds, and the specific contribution of this compound to this activity has not been determined.
Efficacy of Corchorus olitorius Extracts Against Key Bacterial Pathogens
Multiple studies have investigated the in-vitro antibacterial properties of various extracts from Corchorus olitorius leaves and seeds. The findings indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Corchorus olitorius Extracts
| Bacterial Strain | Extract Type | MIC (µg/mL) | Reference |
| Clavibacter michiganensis | Leaf & Seed Extracts | 8 - 128 | [1] |
Table 2: Minimum Bactericidal Concentration (MBC) of Corchorus olitorius Extracts
| Bacterial Strain | Extract Type | MBC (µg/mL) | Reference |
| Clavibacter michiganensis | Leaf & Seed Extracts | 32 - 2048 | [1] |
It is important to highlight that petroleum ether extracts of C. olitorius have demonstrated notable antibacterial effects against all tested bacteria, with zones of inhibition ranging from 14-20 mm.[2] Specifically, these extracts showed significant activity against Escherichia coli, Staphylococcus aureus, and Yersinia enterocolitica.[2] Other studies have reported bioactivity of various crude extracts against Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[3]
Comparative Efficacy with Traditional Antibiotics
A direct, quantitative comparison between isolated this compound and traditional antibiotics is not feasible due to the lack of specific data for the former. However, for context, the MIC values of common traditional antibiotics against representative bacterial strains are presented below. This serves as a benchmark for the kind of data required for a thorough comparative analysis.
Table 3: Representative MIC Values for Traditional Antibiotics
| Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 |
| Ampicillin | Staphylococcus aureus | 0.25 - 2 |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 2 |
Note: These values are representative and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The methodologies employed in the cited studies on Corchorus olitorius extracts provide a framework for future research on isolated this compound.
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric of antibacterial efficacy.[4] The broth microdilution method is a standard procedure.
Caption: Workflow for MIC determination.
2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
References
- 1. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Composition and Antibacterial Activities of Eight Plant Essential Oils from Morocco against Escherichia coli Strains Isolated from Different Turkey Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sub-lethal Concentrations of Phytochemicals (Carvacrol and Oregano) Select for Reduced Susceptibility Mutants of Escherichia coli O23:H52 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Corchoionol C and Other Phytochemicals: Unveiling Therapeutic Potential
In the ever-evolving landscape of drug discovery, natural products remain a vital source of novel therapeutic agents. This guide presents a comparative analysis of Corchoionol C, a lesser-known phytochemical, with two well-researched flavonoids, quercetin and kaempferol. While quantitative biological data for this compound remains limited in publicly accessible literature, this analysis leverages the extensive research on quercetin and kaempferol to provide a framework for understanding the potential therapeutic applications of such phytochemicals. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured comparison of their anticancer and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Introduction to the Phytochemicals
This compound is a natural compound that has been isolated from plants such as Pulicaria undulata and Corchorus olitorius. Its chemical structure, particularly as this compound 9-glucoside, reveals it to be a cyclohexenone derivative. While extracts of these plants have demonstrated antioxidant and anti-inflammatory properties, specific quantitative data on the biological activities of isolated this compound is not widely available.
Quercetin is a ubiquitous flavonoid found in a variety of fruits, vegetables, and grains. It is one of the most extensively studied flavonoids and is recognized for its potent antioxidant, anti-inflammatory, and anticancer properties. Its diverse pharmacological effects are attributed to its ability to modulate multiple cellular signaling pathways.
Kaempferol , another prominent flavonoid, shares structural similarities with quercetin and is also abundant in many plant-based foods. Like quercetin, kaempferol has been shown to possess significant antioxidant, anti-inflammatory, and anticancer activities, making it a subject of intense research in the quest for new therapeutic agents.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following sections detail the anticancer and anti-inflammatory activities of quercetin and kaempferol, for which substantial quantitative data exists. This data serves as a benchmark for the potential efficacy that could be investigated for this compound.
Anticancer Activity
Quercetin and kaempferol have demonstrated cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in numerous studies.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Phytochemical | Cancer Cell Line | IC50 (µM) | Reference |
| Quercetin | MCF-7 (Breast) | 17.2 - 37 | [1][2] |
| MDA-MB-231 (Breast) | >24h no significant cytotoxicity at lower doses | [2] | |
| T47D (Breast) | ~50 (48h) | [3] | |
| A549 (Lung) | 8.65 (24h), 7.96 (48h), 5.14 (72h) (as µg/mL) | [4] | |
| HT-29 (Colon) | 81.65 (48h) | [1] | |
| Kaempferol | MDA-MB-231 (Breast) | 43 (72h) | [5] |
| BT474 (Breast) | >100 | [5] | |
| MDA-MB-453 (Breast) | Not specified | [6] | |
| HepG2 (Liver) | 30.92 | [7] | |
| CT26 (Colon) | 88.02 | [7] | |
| B16F1 (Melanoma) | 70.67 | [7] | |
| LNCaP (Prostate) | 28.8 (with DHT) | [8] | |
| PC-3 (Prostate) | 58.3 (with DHT) | [8] | |
| OVCAR-3 (Ovarian) | <120 | ||
| This compound | Various | Data not available |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Anti-inflammatory Activity
The anti-inflammatory effects of quercetin and kaempferol are well-documented, with studies often focusing on their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
Table 2: Comparative Anti-inflammatory Activity
| Phytochemical | Assay | IC50 Value | Reference |
| Quercetin | Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | Not specified, but significant inhibition | [9] |
| Inhibition of TNF-α production (LPS-stimulated human blood) | 23% reduction at 1 µM | [10] | |
| DPPH radical scavenging | 5.5 µM | [11] | |
| COX-1 Inhibition | IC50 values vary | [12] | |
| 12-LOX Inhibition | IC50 values vary | [12] | |
| Kaempferol | Inhibition of NO production (LPS-induced RAW 264.7 cells) | Not specified, but significant inhibition | [7] |
| DPPH radical scavenging | Not specified | [7] | |
| ABTS radical scavenging | Not specified | [7] | |
| Inhibition of T cell proliferation | IC50 values vary | [7] | |
| Inhibition of intracellular ROS | 7.58 µM | [13] | |
| This compound | Various | Data not available |
Experimental Protocols
The data presented in the tables above are derived from standard in vitro assays. Below are generalized methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the phytochemicals (e.g., quercetin, kaempferol) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Stimulation and Treatment: Cells are pre-treated with different concentrations of the phytochemicals for a certain period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: The absorbance is measured at approximately 540 nm.
-
NO Concentration Calculation: The concentration of nitrite, a stable product of NO, is determined from a standard curve.
Signaling Pathway Modulation
The anticancer and anti-inflammatory effects of quercetin and kaempferol are mediated through their interaction with various cellular signaling pathways.
Quercetin's Mechanism of Action
Quercetin has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and inflammation.[14][15][16][17] These include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[14][15][16] By inhibiting these pathways, quercetin can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. In the context of inflammation, quercetin can suppress the production of pro-inflammatory cytokines like TNF-α and interleukins by inhibiting the NF-κB and TLR4 signaling pathways.[9][18][19]
Caption: Quercetin's anticancer and anti-inflammatory signaling pathways.
Kaempferol's Mechanism of Action
Similar to quercetin, kaempferol exerts its therapeutic effects by targeting key signaling molecules.[20][21][22] It has been shown to inhibit the PI3K/Akt and MAPK/ERK pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[21] Kaempferol's anti-inflammatory properties are partly due to its inhibition of the NF-κB signaling pathway, which in turn reduces the expression of inflammatory mediators like COX-2 and iNOS.[23]
Caption: Kaempferol's inhibition of the NF-κB and MAPK inflammatory pathways.
Conclusion and Future Directions
This comparative guide highlights the significant anticancer and anti-inflammatory potential of the flavonoids quercetin and kaempferol, substantiated by a wealth of experimental data. While this compound shares a natural origin and is associated with plants exhibiting similar biological activities, a clear gap exists in the scientific literature regarding its specific quantitative efficacy and mechanisms of action.
The detailed analysis of quercetin and kaempferol provides a valuable roadmap for future research on this compound. Key future directions should include:
-
Isolation and Purification: Establishing efficient protocols for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro Screening: Conducting systematic in vitro screening of this compound against a panel of cancer cell lines and in various anti-inflammatory assays to determine its IC50 values.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to elucidate its mechanisms of action.
-
In Vivo Studies: Progressing to in vivo animal models to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.
By systematically addressing these research gaps, the full therapeutic potential of this compound can be unveiled, potentially leading to the development of novel and effective treatments for cancer and inflammatory diseases. The structured data and methodologies presented herein serve as a foundational resource for researchers embarking on this important endeavor.
References
- 1. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
- 8. Role of Vitamin C in Targeting Cancer Stem Cells and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human pharmacology of monocyte cyclooxygenase 2 inhibition by cortisol and synthetic glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Effects of High Concentrations of Vitamin C on Cancer Cells [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Scientific rationale for specific inhibition of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleck.co.jp [selleck.co.jp]
- 20. Traditional processing increases biological activities of Dendrobium offificinale Kimura et. Migo in Southeast Yunnan, China - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimicrobial Spectrum of Corchoionol C: A Review of Available Data
A comprehensive review of scientific literature reveals a significant gap in the validation of the antimicrobial spectrum for the natural compound Corchoionol C. Despite its commercial availability and notation in chemical databases, no peer-reviewed experimental data detailing its specific antimicrobial activity, such as minimum inhibitory concentrations (MICs) or zones of inhibition against a panel of microorganisms, could be identified.
This compound is a phytochemical isolated from the plant Pulicaria undulata. While some commercial suppliers claim it possesses "potent antimicrobial properties," these assertions are not substantiated by accessible scientific research. This guide, therefore, addresses the antimicrobial properties of the source organism's extracts as a proxy, providing researchers, scientists, and drug development professionals with the currently available, relevant data.
Antimicrobial Activity of Pulicaria undulata Extracts
Various extracts of Pulicaria undulata have been evaluated for their antimicrobial efficacy. The data presented below summarizes the findings from studies on its essential oils and water-ethanol extracts, offering insights into the potential, yet unconfirmed, activity of its individual constituents like this compound.
Data Summary
The following table compiles the quantitative data on the antimicrobial activity of Pulicaria undulata extracts against a range of bacteria. It is important to note that the activity of a crude extract cannot be directly attributed to a single constituent.
| Microorganism | Extract Type | Concentration/Assay | Result | Reference |
| Staphylococcus aureus | Methanolic Extract | Disc Diffusion | 39 ± 0.5 mm zone of inhibition | [1] |
| Pseudomonas aeruginosa | Methanolic Extract | Disc Diffusion | 44 ± 3.05 mm zone of inhibition | [1] |
| Aspergillus niger | Petroleum Ether Extract | Disc Diffusion | 32 ± 1.1 mm zone of inhibition | [1] |
| Gram-positive bacteria | Water-Ethanol Extract | Broth Microdilution (MIC) | 49 to 1563 µg/mL | [2][3] |
| Gram-positive bacteria | Water-Ethanol Extract | Broth Microdilution (MBC) | 49 to 3125 µg/mL | [2] |
| Gram-negative bacteria | Water-Ethanol Extract | Not specified | No activity observed | [2] |
| Fungi | Water-Ethanol Extract | Not specified | No activity observed | [2] |
Experimental Protocols
The methodologies employed in determining the antimicrobial spectrum of Pulicaria undulata extracts are detailed below. These standard protocols are fundamental for antimicrobial susceptibility testing.
Disc Diffusion Method
The agar disc diffusion method is a widely used technique for preliminary screening of antimicrobial activity.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium until they reach a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Application of Extracts: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the plant extract.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for MIC and MBC Determination
This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent.
-
Preparation of Extract Dilutions: A serial two-fold dilution of the plant extract is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under suitable conditions.
-
Determination of MIC: The MIC is the lowest concentration of the extract that completely inhibits visible growth of the microorganism.
-
Determination of MBC: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration of the extract that results in a 99.9% reduction in the initial bacterial count after incubation.
Visualizing Antimicrobial Testing Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
A Comparative Analysis of the Anti-inflammatory Activities of Corchoionol C and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the natural compound Corchoionol C and the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. The information presented herein is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to this compound and Diclofenac
This compound , also known as (6S,9S)-Vomifoliol, is a natural product that has been identified in various plants, including Pulicaria undulata. Its anti-inflammatory potential is an area of growing research interest. As a stereoisomer of vomifoliol, its biological activities are being explored, with studies on related isomers providing initial insights into its potential mechanisms of action.
Diclofenac is a widely used NSAID for treating pain and inflammatory conditions such as arthritis.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[2] Diclofenac is known for its potent and relatively non-selective inhibition of both COX-1 and COX-2 isoforms.[2]
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies on the anti-inflammatory activity of pure this compound and diclofenac are limited in the current scientific literature. However, data from studies on a closely related stereoisomer of this compound, (6S,9R)-Vomifoliol, and extensive data on diclofenac allow for an indirect comparison. The following tables summarize key quantitative data on their inhibitory effects on various inflammatory mediators.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target | Assay System | IC50 Value | Reference |
| (6S,9R)-Vomifoliol (Stereoisomer of this compound) | Nitric Oxide (NO) Production | In vitro | 9.1 µM | [3] |
| Diclofenac | Nitric Oxide (NO) Production | RAW 264.7 murine macrophage-monocyte cells | 47.12 ± 4.85 µg/mL | [4] |
| Diclofenac | Prostaglandin E2 (PGE2) Release | IL-1α-induced human synovial cells | 1.6 ± 0.02 nM | [1] |
| Diclofenac | TNF-α induced NF-κB activation | KBM-5 cells | 0.38 mM | [5] |
| Diclofenac | Interleukin-6 (IL-6) Production | IL-1β-stimulated human chondrocytes | Significant decrease at therapeutic concentrations | [2] |
Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition by Diclofenac
| Assay System | COX-1 IC50 | COX-2 IC50 | Reference |
| Human CHO cells | 4 nM | 1.3 nM | [6] |
| Ovine | 5.1 µM | 0.84 µM | [6] |
| Human Articular Chondrocytes | 0.611 µM | 0.63 µM | |
| Human Peripheral Monocytes | 0.076 µM | 0.026 µM |
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cell culture.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (this compound or diclofenac) for a specified period.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: The plates are incubated for 24-48 hours to allow for NO production.
-
Quantification: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the control (LPS-stimulated cells without the test compound). The IC50 value is then determined.[4]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (diclofenac) in a reaction buffer.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: The reaction is allowed to proceed for a specific time and then stopped.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other suitable methods.
-
IC50 Determination: The percentage of enzyme inhibition at each concentration of the test compound is calculated, and the IC50 value is determined.
Carrageenan-Induced Paw Edema in Vivo Model
This is a standard animal model used to assess the acute anti-inflammatory activity of a compound.
-
Animal Model: Wistar rats or other suitable rodents are used.
-
Compound Administration: The test compound (diclofenac) is administered orally or via another appropriate route at a specific dose.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Evaluation of Anti-inflammatory Activity: The percentage of inhibition of paw edema in the treated group is calculated by comparing the paw volume with that of a control group that received only the vehicle and carrageenan.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory agents.
Caption: Inflammatory signaling pathways and points of inhibition.
Caption: Experimental workflow for anti-inflammatory drug evaluation.
Discussion of Mechanisms of Action
This compound and its Stereoisomers: Studies on the stereoisomer (6S,9R)-Vomifoliol suggest that its anti-inflammatory effects may be mediated through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, and IL-1β. Furthermore, it exhibits inhibitory activity against lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators. There is also evidence for the downregulation of NF-κB gene expression, a key transcription factor that regulates the expression of many pro-inflammatory genes. Research on extracts of Corchorus olitorius, which may contain this compound, has indicated inhibition of COX-2 expression.
Diclofenac: The primary and most well-understood mechanism of action for diclofenac is the inhibition of COX-1 and COX-2 enzymes.[2] By blocking these enzymes, diclofenac effectively reduces the production of prostaglandins, which are central mediators of inflammation, pain, and fever.[6] While it is a non-selective COX inhibitor, some studies suggest a degree of selectivity towards COX-2.[2] Beyond COX inhibition, some evidence suggests that diclofenac may also modulate other inflammatory pathways, such as inhibiting the lipoxygenase pathway indirectly by reducing the availability of its substrate, arachidonic acid, and potentially affecting the release of certain cytokines.[2]
Conclusion
Based on the available data, both this compound (inferred from its stereoisomer) and diclofenac demonstrate significant anti-inflammatory properties through the modulation of key inflammatory pathways.
-
Diclofenac is a potent, well-characterized inhibitor of COX enzymes with extensive clinical use. Its efficacy is primarily attributed to the reduction of prostaglandin synthesis.
-
This compound , based on preliminary data from its stereoisomer, appears to exert its anti-inflammatory effects through a multi-target mechanism that includes the inhibition of nitric oxide production, lipoxygenase, and the NF-κB signaling pathway.
A direct quantitative comparison of potency is challenging due to the lack of head-to-head studies and specific IC50 values for pure this compound against the same targets as diclofenac. The available data suggests that the Vomifoliol stereoisomer is active in the micromolar range for NO inhibition, while diclofenac shows potent, nanomolar inhibition of PGE2 release. Further research, including direct comparative in vitro and in vivo studies, is necessary to definitively establish the relative anti-inflammatory efficacy of this compound and diclofenac. The multi-target profile of this compound may offer a different therapeutic approach compared to the COX-centric mechanism of diclofenac, warranting further investigation for its potential in drug development.
References
- 1. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nimesulide and sodium diclofenac on interleukin-6, interleukin-8, proteoglycans and prostaglandin E2 production by human articular chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Bioactivity of Corchorus olitorius Extracts
An Important Note on Corchoionol C: Initial investigations for the bioactivity of "this compound" revealed a significant lack of cross-laboratory validation data. The scientific literature predominantly associates this compound with plant species such as Pulicaria undulata and cork oak, not Corchorus olitorius. A single study indicated an anti-inflammatory IC50 value of over 50 μM in RAW264.7 macrophage cells, but further comparative data from other laboratories is unavailable. This compound is also identified as a stereoisomer of Vomifoliol.
Given the scarcity of data for this compound, this guide will instead provide a comparative overview of the bioactivity of various extracts from Corchorus olitorius, a plant rich in diverse phytochemicals.[1] This guide will focus on the well-documented antioxidant, anti-inflammatory, and anticancer properties of Corchorus olitorius extracts, drawing data from multiple research laboratories to provide a broader understanding of its therapeutic potential.
Data Presentation
Antioxidant Activity of Corchorus olitorius Extracts
The antioxidant capacity of Corchorus olitorius extracts has been evaluated in several studies, primarily using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results vary depending on the solvent used for extraction, indicating that different solvents isolate different antioxidant compounds.
| Study Origin | Plant Part & Extract Type | Assay | Result (Inhibition %) |
| Yakoub et al. | Dried Leaves, Water Extract | DPPH | 77.64% |
| Yakoub et al. | Dried Leaves, Ethanol Extract | DPPH | 91.65% |
| Unspecified Lab (from DergiPark) | Dried Leaves, Water Extract | DPPH | 17.50% |
| Unspecified Lab (from DergiPark) | Dried Leaves, Ethanol Extract | DPPH | 87.10% |
| Unspecified Lab (from DergiPark) | Dried Leaves, Methanol Extract | DPPH | 86.00% |
| Ali et al. | Leaves, Methanol Extract | DPPH | 50.33 - 79.46% |
Anti-inflammatory Activity of Corchorus olitorius Extracts
The anti-inflammatory properties of Corchorus olitorius have been demonstrated through both in vitro and in vivo models. A key mechanism of action is the inhibition of nitric oxide (NO), a pro-inflammatory mediator.
| Study Origin | Plant Part & Extract Type | Model System | Key Assay | Notable Results |
| Kim et al. | Leaves (Smart Farm), 70% Ethanol Extract | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Dose-dependent inhibition of NO, TNF-α, and IL-6.[2] |
| Owoyele et al. | Aqueous Root Extract | Wistar Rats | Carrageenan-induced Paw Edema | Significant reduction in paw edema.[3] |
Anticancer Activity of Corchorus olitorius Extracts
The anticancer potential of Corchorus olitorius extracts has been tested against a variety of human cancer cell lines, with results indicating a range of cytotoxic efficacy.
| Study Origin | Plant Part & Extract Type | Cancer Cell Line | IC50 Value |
| Tosoc et al. | Aqueous Extract | AGS (Gastric Cancer) | 2.54 mg/mL[4] |
| Tosoc et al. | Aqueous Extract | A-375 (Melanoma) | 4.05 mg/mL[4] |
| Tosoc et al. | Aqueous Extract | SUIT-2 (Pancreatic Cancer) | 6.47 mg/mL[4] |
| Al-Snafi et al. | Methanolic Extract | L929 (Fibroblast) | 227.84 µg/mL[5] |
| Al-Snafi et al. | Methanolic Extract | MCF-7 (Breast Cancer) | 20 µg/mL[5] |
| Al-Snafi et al. | Methanolic Extract | A549 (Lung Cancer) | 12.45 µg/mL[5] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a common method for determining the antioxidant activity of a sample. The protocol generally involves:
-
Preparation of a DPPH solution in a suitable solvent, such as methanol or ethanol.
-
Addition of various concentrations of the plant extract to the DPPH solution.
-
Incubation of the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measurement of the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. The general steps are:
-
Seeding of cells in a 96-well plate and allowing them to adhere overnight.
-
Treatment of the cells with various concentrations of the plant extract for a specific duration (e.g., 24, 48, or 72 hours).
-
Addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubation to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization of the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measurement of the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm).
-
The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is then determined.[4]
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of a substance by quantifying the inhibition of nitric oxide production in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
RAW 264.7 cells are cultured in a suitable medium.[6]
-
The cells are pre-treated with different concentrations of the plant extract for a short period (e.g., 1-2 hours).[7]
-
LPS is added to the cell culture to induce an inflammatory response and NO production.[6]
-
After an incubation period (e.g., 18-24 hours), the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[2][8]
-
The absorbance is measured at approximately 540 nm, and the concentration of nitrite is determined from a standard curve.
-
The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in untreated, LPS-stimulated cells.
Visualizations
General Inflammatory Signaling Pathway
The anti-inflammatory effects of many natural products, including extracts from Corchorus olitorius, are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition by Corchorus olitorius extracts.
Experimental Workflow for Bioactivity Screening
The process of evaluating the bioactivity of plant extracts often follows a standardized workflow, from preparation of the extract to various bioassays.
Caption: A generalized workflow for the preparation and bioactivity screening of Corchorus olitorius extracts.
References
- 1. Pharmacological and phytochemical biodiversity of Corchorus olitorius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. Anti-inflammatory and antipyretic properties of Corchorus olitorius aqueous root extract in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of the Corchorus olitorius Aqueous Extract and Its Bioactive Compounds on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and phytochemical biodiversity of Corchorus olitorius - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07406K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Corchoionol C: A Comparative Guide to its Synergistic Effects with Known Antibiotics
For Immediate Release
Researchers and drug development professionals are in a constant search for novel strategies to combat the growing threat of antibiotic resistance. One promising avenue is the exploration of synergistic interactions between natural compounds and existing antibiotics. This guide focuses on the potential of Corchoionol C, a compound isolated from Corchorus olitorius, to enhance the efficacy of conventional antibiotics. While direct research on the synergistic effects of purified this compound is still emerging, this document provides a comparative framework based on the known antimicrobial properties of C. olitorius extracts and established methodologies for evaluating synergy.
Introduction to this compound and Corchorus olitorius
Corchorus olitorius, commonly known as jute mallow, has been traditionally used for its medicinal properties.[1] Studies have demonstrated that various extracts of C. olitorius possess antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Streptococcus mutans.[1][2][3] This inherent antimicrobial activity suggests the presence of bioactive compounds, such as this compound, that could potentially act in synergy with antibiotics to overcome resistance mechanisms. The principle of synergy allows for the use of lower concentrations of both the natural compound and the antibiotic, which can reduce toxicity and minimize the development of further resistance.[1]
Comparative Analysis of Antimicrobial Activity
While specific data on the synergistic effects of this compound is not yet available in published literature, we can project its potential based on the observed antimicrobial activity of C. olitorius extracts. The following table summarizes the known antibacterial efficacy of these extracts against common pathogens. This data serves as a foundational reference for designing future synergy studies with this compound.
Table 1: Summary of Antimicrobial Activity of Corchorus olitorius Extracts
| Extract Type | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
| Aqueous Extract | Streptococcus mutans | 16.10 | 62.5 | [1] |
| Methanolic Extract | Staphylococcus aureus | 11.00 | Not Reported | [3] |
| Methanolic Extract | Streptococcus pneumoniae | 11.50 | Not Reported | [3] |
| Methanolic Extract | Escherichia coli | 9.50 | Not Reported | [3] |
| Hexane Extract | Staphylococcus aureus | 12 | 12.5 | [4] |
| Hexane Extract | Bacillus subtilis | 10 | Not Reported | [4] |
Note: The above data is for crude and semi-purified extracts of Corchorus olitorius, not purified this compound. The efficacy of the pure compound may vary.
Experimental Protocols for Determining Synergy
To rigorously evaluate the synergistic potential of this compound with known antibiotics, standardized experimental protocols are essential. The following sections detail the methodologies for the checkerboard assay and the time-kill curve assay, two of the most common techniques in synergy testing.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[5]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Microplate reader
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial dilutions of the antibiotic horizontally across the plate.
-
Create serial dilutions of this compound vertically down the plate.
-
The result is a matrix of wells containing various concentrations of both agents.
-
Inoculate each well with 100 µL of the bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).
-
Include wells for positive control (bacteria only), negative control (broth only), and individual MIC determination for each agent.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FIC index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 1
-
Indifference: 1 < FIC ≤ 4
-
Antagonism: FIC > 4
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
Materials:
-
Flasks or tubes with CAMHB
-
This compound and antibiotic solutions at desired concentrations (e.g., 0.5x MIC, 1x MIC)
-
Bacterial inoculum
-
Shaking incubator
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreader)
Procedure:
-
Prepare flasks containing CAMHB with:
-
No drug (growth control)
-
This compound alone
-
Antibiotic alone
-
This compound and antibiotic in combination
-
-
Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate all flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and treatment.
-
Plot the log10 CFU/mL versus time for each treatment.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is yet to be elucidated, natural compounds often exhibit synergistic effects by targeting bacterial processes that are complementary to the action of conventional antibiotics. Potential mechanisms include:
-
Inhibition of Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell. This compound may inhibit these pumps, thereby increasing the intracellular concentration of the co-administered antibiotic.
-
Cell Membrane Disruption: The compound might disrupt the integrity of the bacterial cell membrane, making it more permeable to antibiotics that target intracellular components.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. This compound could interfere with the signaling pathways involved in biofilm formation, rendering the bacteria more susceptible to antibiotic treatment.
-
Inhibition of Resistance-Conferring Enzymes: this compound might inhibit enzymes like beta-lactamases, which are responsible for degrading beta-lactam antibiotics.
Conclusion and Future Directions
This compound represents a promising candidate for further investigation as a synergistic agent to combat antibiotic resistance. Although direct experimental data is currently lacking, the known antimicrobial properties of its source, Corchorus olitorius, provide a strong rationale for its evaluation. The experimental protocols outlined in this guide offer a clear roadmap for researchers to systematically assess the synergistic potential of this compound with a panel of clinically relevant antibiotics. Future studies should focus on isolating pure this compound, determining its individual MICs against a broad range of pathogens, and conducting comprehensive synergy testing. Elucidating its mechanism of action will be crucial for its potential development as an adjunct therapy in the fight against infectious diseases.
References
- 1. Anti-bacterial activity of Corchorus olitorius L. and Acmella caulirhiza Del. on Streptococcus mutans, a cariogenic bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro Antibacterial Activity of Corchorus olitorius Extracts [imrpress.com]
- 3. Antimicrobial Bioactivity and GC-MS Analysis of Different Extracts of Corchorus olitorius L Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyprusjmedsci.com [cyprusjmedsci.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Corchoionol C: A Comparative Analysis of Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal potential of Corchoionol C, a phytochemical derived from the bark of cork oak (Quercus suber), against established commercial antifungal agents. Due to the limited availability of direct studies on the isolated this compound, this guide leverages data from studies on Quercus suber extracts to provide a preliminary assessment of its potential efficacy. The information is intended to support further research and development in the field of novel antifungal therapies.
Executive Summary
This compound, a terpenoid found in cork oak, is being investigated for its antimicrobial properties. While specific data on the pure compound is scarce, extracts from Quercus suber have demonstrated antifungal activity against various pathogens. This guide compares the available efficacy data for these extracts with that of commercial antifungals, details relevant experimental protocols, and explores the potential mechanisms of action.
Quantitative Comparison of Antifungal Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Quercus suber extracts against Candida albicans, a common fungal pathogen, in comparison to widely used commercial antifungal drugs. It is crucial to note that the data for Quercus suber represents the activity of a complex extract and not the purified this compound.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Quercus suber Methanolic Extract | Candida albicans | 3120 - 6250 | [1][2] |
| Fluconazole | Candida albicans | ≤8 (Susceptible) | [3] |
| Amphotericin B | Candida albicans | 0.06 - 1.0 | [4] |
| Clotrimazole | Candida albicans | <0.015 - 4 | [5] |
Note: The MIC values for Quercus suber extracts are significantly higher than those of purified commercial antifungals. This is expected, as extracts contain a mixture of compounds, with the active component being a fraction of the total mass. Further studies are required to determine the MIC of pure this compound.
Experimental Protocols
A standardized experimental protocol is crucial for the reproducible assessment of antifungal activity. The following outlines a general methodology for determining the Minimum Inhibitory Concentration (MIC) of natural products like this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the MIC of an antifungal agent.
-
Preparation of Fungal Inoculum:
-
A pure culture of the test fungus (e.g., Candida albicans) is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the test medium (e.g., RPMI-1640) to the final desired inoculum concentration.
-
-
Preparation of Antifungal Agent:
-
A stock solution of this compound (or the extract) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then serially diluted in the test medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Commercial antifungal agents are prepared according to standard laboratory protocols.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (fungus and medium only) and a sterility control (medium only).
-
The plate is incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.
-
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. Anticandidosic Activity and Acute Toxicity of Quercus Suber L. Bark Extracts [jmchemsci.com]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of clotrimazole for Candida strains isolated from recent patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Corchoionol C and Corchoionol C 9-glucoside: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of Corchoionol C and its glycosidic counterpart, this compound 9-glucoside, for researchers, scientists, and professionals in drug development. While direct head-to-head experimental data is limited in current literature, this document outlines the structural differences, potential implications for bioactivity, and standardized protocols for their evaluation.
Introduction to this compound and this compound 9-glucoside
This compound is a phytochemical classified as a sesquiterpenoid, reportedly isolated from the bark of the cork oak tree.[1] It is recognized for its potential antimicrobial properties.[1] this compound 9-glucoside is the glycosylated form of this compound, where a glucose molecule is attached at the 9-position. This glycosylation can significantly alter the physicochemical properties of the parent compound, including its solubility, stability, and bioavailability, which in turn can influence its biological activity. Such modifications have been noted to impact the anti-inflammatory and antioxidant activities of natural compounds.
Structural Comparison
The fundamental difference between the two compounds lies in the presence of a glucose moiety on this compound 9-glucoside. This structural variation is the primary determinant of differences in their biological profiles.
Comparative Biological Activity: A Qualitative Overview
Antioxidant Activity: In many instances, the aglycone form of a flavonoid or terpenoid exhibits more potent antioxidant activity than its glycoside counterpart. The addition of a sugar moiety can sometimes hinder the molecule's ability to donate hydrogen atoms or electrons, a key mechanism of antioxidant action.
Anti-inflammatory Activity: Glycosylation can have variable effects on anti-inflammatory properties. In some cases, the increased solubility of the glycoside may enhance its bioavailability, leading to improved in vivo activity. Conversely, the aglycone may demonstrate greater potency in in vitro assays where it can more readily interact with molecular targets.
Anticancer Activity: The cytotoxic effects of natural compounds against cancer cell lines can be significantly influenced by glycosylation. The aglycone may be more adept at crossing cell membranes to exert its effects, while the glycoside's activity might be dependent on its hydrolysis to the aglycone form within the cellular environment.
Data Presentation
A direct, data-driven comparison of this compound and this compound 9-glucoside is hampered by the lack of studies performing head-to-head analysis. The following table is a template that researchers can utilize to summarize their findings when evaluating these two compounds.
| Biological Activity | Assay | This compound (IC50/EC50) | This compound 9-glucoside (IC50/EC50) | Reference Compound (IC50/EC50) |
| Anticancer | MTT Assay (e.g., HeLa cells) | Data not available | Data not available | e.g., Doxorubicin |
| Anti-inflammatory | Nitric Oxide Synthase Inhibition | Data not available | Data not available | e.g., L-NAME |
| Antioxidant | DPPH Radical Scavenging | Data not available | Data not available | e.g., Ascorbic Acid |
Experimental Protocols
To facilitate further research and a direct comparison, the following are detailed methodologies for key experiments.
Anticancer Activity: MTT Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound and this compound 9-glucoside on a cancer cell line (e.g., HeLa).
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of this compound and this compound 9-glucoside in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Assay: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol measures the ability of the compounds to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound or this compound 9-glucoside for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant. Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark. Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of nitric oxide inhibition compared to the LPS-only treated cells. Calculate the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of the compounds.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound and this compound 9-glucoside in methanol. Ascorbic acid can be used as a positive control.
-
Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value.
Visualizing Experimental Workflow and Potential Mechanisms
To guide researchers in their comparative studies, the following diagrams illustrate a general experimental workflow and a key signaling pathway often implicated in the bioactivity of natural products.
Conclusion
This guide serves as a foundational resource for initiating comparative studies on this compound and this compound 9-glucoside. While direct comparative data remains to be established, the provided protocols and conceptual frameworks offer a clear path for researchers to generate valuable data and contribute to a deeper understanding of the structure-activity relationships of these natural compounds. The scientific community is encouraged to undertake such comparative studies to unlock the full therapeutic potential of these molecules.
References
Statistical Validation of Corchoionol C: A Comparative Bioassay Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical validation of the bioactivity of Corchoionol C, a sesquiterpenoid isolated from Pulicaria undulata.[1] Due to the limited publicly available data on this compound's biological effects, this document outlines a proposed comparative study based on the known activities of structurally related compounds and extracts from the Pulicaria genus. The guide details experimental protocols and data presentation strategies to facilitate a robust evaluation of this compound's potential cytotoxic and anti-inflammatory properties.
Introduction to this compound and Rationale for Bioactivity Screening
This compound is a natural product identified from Pulicaria undulata, a plant species belonging to the Asteraceae family.[1] Plants of the Pulicaria genus are known to produce a variety of secondary metabolites, including flavonoids and terpenes, which have shown a range of biological activities such as antimicrobial, cytotoxic, and anti-inflammatory effects.[2][3][4] Sesquiterpene lactones, a class of compounds chemically related to this compound, have demonstrated anti-inflammatory potential by targeting key pro-inflammatory pathways.[5]
Given the pharmacological profile of its source and related compounds, it is hypothesized that this compound may possess cytotoxic and anti-inflammatory activities. This guide proposes a systematic approach to validate these hypotheses through established bioassays.
Proposed Bioassays for Comparative Analysis
To ascertain the biological activity of this compound, a two-pronged approach is recommended:
-
Cytotoxicity Screening: To determine the potential of this compound to inhibit cell proliferation, an essential first step in anticancer drug discovery.
-
Anti-inflammatory Activity Assessment: To investigate the modulation of inflammatory pathways, a common therapeutic target for natural products.
This guide will focus on the MTT assay for cytotoxicity and proposes the investigation of the NF-κB signaling pathway for anti-inflammatory effects, as many plant-derived compounds, including sesquiterpenes, are known inhibitors of this pathway.[6][7]
Data Presentation: Comparative Bioactivity
While specific data for this compound is not yet available, the following table presents the cytotoxic and anti-inflammatory activities of other compounds isolated from Pulicaria species and other relevant sesquiterpenoids. This table is intended to serve as a benchmark for the proposed validation of this compound.
| Compound/Extract | Compound Class | Bioassay | Cell Line | IC50 (µM) | Reference |
| Pulicaria undulata extract | Mixed | Cytotoxicity | MCF-7 | 519.2 µg/mL | [8] |
| 6-Hydroxykaempferol 3,7-dimethyl ether | Flavonol | Cytotoxicity | PC3 | 59.5 | [4] |
| Quercetagetin 3,7,3'-trimethyl ether | Flavonol | Cytotoxicity | PC3 | 46.6 | [4] |
| Helenalin acetate | Sesquiterpene Lactone | NF-κB Inhibition | - | Potent Inhibitor | [9] |
| Parthenolide | Sesquiterpene Lactone | NF-κB Inhibition | Various | Varies |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, PC3, HepG2)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[12][13]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[13]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Proposed Experimental Workflow for this compound Bioactivity Validation
Caption: Proposed workflow for this compound bioassay validation.
Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound
Caption: Potential inhibition of NF-κB pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolites and Biological Activities of some Pulicaria species (Asteraceae): mini-review [rpbs.journals.ekb.eg]
- 4. Constituents of Pulicaria inuloides and Cytotoxic Activities of Two Methoxylated Flavonols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal Plants in Cancer Treatment: Contribution of Nuclear Factor- Kappa B (NF-kB) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Corchoionol C
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Corchoionol C, a phytochemical under investigation for its antimicrobial and anti-inflammatory properties. While this compound is a naturally derived organic compound with no immediate indications of high toxicity, adherence to standard laboratory chemical waste protocols is essential.[1][2]
Key Compound Information
A summary of the essential data for this compound is provided below. Note that a comprehensive Safety Data Sheet (SDS) is not publicly available, and users should request one from their supplier and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.[1][2]
| Property | Data | Source |
| CAS Number | 189351-15-3 | [1][2] |
| Molecular Formula | C₁₃H₂₀O₃ | [1][3] |
| Molecular Weight | 224.3 g/mol | [1][3] |
| Physical Description | Powder | [3] |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage Temperature | 2-8°C |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for handling and disposing of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear the appropriate PPE to minimize exposure.
-
Safety Glasses: Protects eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent unintended chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Unused or Expired Product: Collect pure this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips contaminated with this compound should be collected in a dedicated, sealed plastic bag or container labeled as "Contaminated Solid Waste."
-
-
Liquid Waste (Solutions):
-
Do not pour solutions containing this compound down the drain.
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container. The container must be compatible with the solvent used (e.g., glass for organic solvents).
-
The waste container label should clearly state "Hazardous Waste," list all chemical constituents (including solvents), and approximate concentrations.
-
Step 3: Waste Storage
Store all waste containers in a designated and properly ventilated chemical waste storage area. This area should be secure and away from incompatible materials to await collection.
Step 4: Disposal Arrangement
Arrange for the collection of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Ensure all local, state, and federal regulations are followed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Corchoionol C
For Researchers, Scientists, and Drug Development Professionals
Corchoionol C is a phytochemical with antimicrobial properties.[1] While it is reported to have no obvious danger or toxicity under normal use, proper protective measures are still necessary.[2]
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling this compound is provided in the table below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves. |
| Eye Protection | Safety glasses or goggles | Should provide side-shield protection. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder form to avoid inhalation. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
Operational Plan: Handling Protocol
Adherence to a strict handling protocol is essential to ensure personnel safety and prevent contamination.
Preparation and Weighing of this compound Powder:
-
Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.
-
Weighing: Use a calibrated analytical balance. Tare the balance with the weigh boat or paper. Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust clouds.
-
Closure: Securely close the main container of this compound immediately after use to prevent contamination and exposure.
-
Cleaning: Clean the spatula and the weighing area thoroughly after use.
Solution Preparation:
-
Solvent Selection: this compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Select a solvent appropriate for your experimental needs.
-
Dissolving: In a chemical fume hood, add the weighed this compound powder to a suitable flask. Slowly add the chosen solvent and mix gently until the solid is completely dissolved.
-
Labeling: Clearly label the flask with the name of the compound, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: Dispose of any solid this compound waste, contaminated weigh boats, and gloves in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled hazardous waste container. The label should specify the chemical constituents and their approximate concentrations.
-
Disposal Route: Follow your institution's and local regulations for the disposal of chemical waste. Do not pour this compound or its solutions down the drain.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
